Coumarin 521
Description
Historical Context of Coumarin (B35378) Derivatives in Scientific Inquiry
The study of coumarin and its derivatives dates back to the 19th century, with the parent compound first isolated from the tonka bean in 1820. frontiersin.org Initially recognized for their pleasant fragrance, coumarins were later identified as a significant class of naturally occurring benzopyrone derivatives. marmara.edu.tr Over time, extensive research has unveiled a wide array of biological and pharmacological properties associated with these compounds, including anticoagulant, anti-inflammatory, and antimicrobial activities. frontiersin.org
The synthesis of various coumarin derivatives has been a major focus, driven by the desire to create compounds with enhanced or specific functionalities. mdpi.commdpi.com Classical methods like the Pechmann reaction and Knoevenagel condensation have been instrumental in this endeavor. rsc.orgchegg.com The inherent photosensitive and electrical properties of coumarins have also propelled their investigation for applications in materials science, including the development of polymeric materials and optoelectronics. mdpi.comacs.org
Significance of Coumarin 334 as a Prototypical Research Compound
Coumarin 334 stands out as a prototypical research compound due to its exceptional photophysical properties. alibaba.comcolab.ws It is characterized by a high fluorescence quantum yield, good solubility in many organic solvents, and notable stability. colab.wsuobaghdad.edu.iq These characteristics make it an excellent choice for a laser dye, particularly in the blue-green region of the electromagnetic spectrum. colab.wsresearchgate.net
Its rigidized molecular structure contributes to its effectiveness as a laser dye. medchemexpress.com The compound's absorption maximum is around 452 nm. adipogen.comchemicalbook.comsigmaaldrich.com This specific spectral property, combined with its high extinction coefficient, makes it highly suitable for various spectroscopic and imaging applications. adipogen.comchemicalbook.com
Furthermore, Coumarin 334 serves as a foundational molecule for the synthesis of more complex functional probes. Researchers utilize it as a starting material to create cysteine-selective or pH-indicator fluorescent probes, highlighting its role as a versatile building block in the design of novel chemical sensors. adipogen.comfishersci.com
Current Landscape of Academic Investigation on Coumarin 334
Current academic research on Coumarin 334 is diverse and spans multiple disciplines. A significant area of investigation involves its use as a fluorescent probe in biological imaging. chemimpex.com Its ability to bind effectively with biomolecules allows for the visualization of cellular processes with high sensitivity. chemimpex.com
In the field of materials science, Coumarin 334 is incorporated into polymer matrices to create materials with enhanced optical properties for applications in sensors and light-emitting devices. chemimpex.comresearchgate.net Its role as a dopant in organic light-emitting diodes (OLEDs) is being actively explored to improve the efficiency and color purity of these devices. researchgate.netifmo.ru
Researchers are also investigating the solvatochromic properties of Coumarin 334, studying how its absorption and fluorescence spectra change with the polarity of the solvent. colab.ws These studies provide insights into the electronic structure of the molecule in its ground and excited states. colab.ws Additionally, its application in dye-sensitized solar cells (DSSCs) is an area of growing interest, with efforts focused on harnessing its light-absorbing capabilities for solar energy conversion. colab.wsnih.govrsc.org
Table 1: Key Properties of Coumarin 334
| Property | Value |
| CAS Number | 55804-67-6 |
| Molecular Formula | C17H17NO3 |
| Molecular Weight | 283.32 g/mol |
| Melting Point | 181-184 °C |
| Absorption Maximum (λmax) | 452 nm (in ethanol) |
| Appearance | Orange crystalline powder |
| Solubility | Soluble in ethanol (B145695) |
This table is populated with data from multiple sources. chemicalbook.comsigmaaldrich.com
Emerging Trends and Unexplored Research Avenues for Coumarin 334
Emerging research trends for Coumarin 334 are pushing the boundaries of its application. One promising area is the development of materials exhibiting aggregation-induced emission (AIE). nih.gov While many fluorescent dyes suffer from quenching at high concentrations, AIEgens show enhanced emission in the aggregated state. acs.orgub.edu Modifying the structure of coumarin derivatives like Coumarin 334 to induce AIE properties could lead to novel applications in bioimaging and materials science. nih.gov
The development of "smart" materials that respond to external stimuli is another exciting frontier. Coumarin-based polymers are being investigated for their potential in creating functional and smart materials with applications in sensing and responsive systems. researchgate.net
Furthermore, the exploration of Coumarin 334 and its derivatives in the context of thermally activated delayed fluorescence (TADF) for next-generation OLEDs presents a significant research opportunity. acs.org TADF emitters can theoretically achieve 100% internal quantum efficiency, and designing coumarin-based TADF molecules could lead to more efficient and stable lighting and display technologies. acs.org
Unexplored avenues include the systematic investigation of Coumarin 334's behavior in complex biological environments and its potential use in theranostics, where it could serve as both a diagnostic imaging agent and a component of a therapeutic system. Further computational studies, such as those employing density functional theory (DFT), will continue to be crucial in predicting and understanding the photophysical properties of new Coumarin 334 derivatives for these advanced applications. colab.wsdntb.gov.uarsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-10(19)14-9-12-8-11-4-2-6-18-7-3-5-13(15(11)18)16(12)21-17(14)20/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPCDMSEJVCNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069053 | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
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Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | Coumarin 334 | |
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CAS No. |
55804-67-6 | |
| Record name | Coumarin 334 | |
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| Record name | Coumarin 334 | |
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| Record name | COUMARIN 521 | |
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Synthetic Methodologies and Derivatization Strategies for Coumarin 334 and Analogues
Established Reaction Pathways for Coumarin (B35378) Core Synthesis
The synthesis of the coumarin nucleus, the foundational structure of Coumarin 334, can be achieved through several well-established chemical reactions. These methods offer versatility in introducing various substituents to the coumarin scaffold.
Pechmann Condensation Protocols
The Pechmann condensation is a widely utilized and effective method for synthesizing coumarins, including precursors to Coumarin 334. rsc.orgwikipedia.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. rsc.orgwikipedia.org The process is initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin ring system. wikipedia.orgorganic-chemistry.org
A variety of catalysts can be employed to facilitate this reaction, including strong Brønsted acids like sulfuric acid and methanesulfonic acid, as well as Lewis acids such as aluminum chloride. organic-chemistry.orgarkat-usa.org The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, with highly activated phenols like resorcinol, the reaction can proceed under milder conditions. wikipedia.org The use of heterogeneous catalysts and solvent-free conditions has also been explored to develop more environmentally friendly protocols. rsc.orgarkat-usa.org
| Reactant 1 | Reactant 2 | Catalyst | Key Feature |
| Phenol | β-ketoester | Strong Acid (e.g., H₂SO₄) | Forms the coumarin skeleton through condensation. wikipedia.orgorganic-chemistry.org |
| Substituted Phenols | Ethyl Acetoacetate (B1235776) | Dipyridine Copper Chloride | Efficient synthesis under solvent-free conditions. arkat-usa.org |
| Phenols | β-ketoester | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Heterogeneous catalysis for mild reaction conditions. nih.gov |
Knoevenagel Condensation Approaches
The Knoevenagel condensation provides another robust pathway for the synthesis of coumarin derivatives. rsc.orgjmchemsci.com This reaction involves the condensation of a 2-hydroxybenzaldehyde or a related derivative with a compound containing an active methylene (B1212753) group, such as a malonate ester or ethyl acetoacetate. rsc.orgjmchemsci.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). jmchemsci.com
The synthesis of Coumarin 334 itself has been reported via a Knoevenagel-type condensation. chemicalbook.com In a specific example, 8-hydroxyjulolidine-9-aldehyde (B1141502) is reacted with ethyl acetoacetate in the presence of piperidine in ethanol (B145695). The mixture is heated to reflux, and upon cooling, the product crystallizes and can be isolated by filtration. chemicalbook.com This method has been shown to produce Coumarin 334 in good yield. chemicalbook.com Microwave irradiation has also been employed to accelerate Knoevenagel condensations for coumarin synthesis, often leading to improved yields and shorter reaction times under solvent-free conditions. sci-hub.se
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Feature |
| 8-Hydroxyjulolidine-9-aldehyde | Ethyl Acetoacetate | Piperidine, Ethanol, Reflux | Direct synthesis of Coumarin 334. chemicalbook.com |
| Salicylaldehyde (B1680747) derivatives | Active Methylene Compounds | Piperidine, Microwave | Fast and efficient synthesis of various coumarins. sci-hub.se |
| o-Vanillin aldehyde | Dimethyl or Diethyl Malonate | Ultrasound, Lithium Sulfate | Green synthesis of 3-carboxylated coumarins. sapub.org |
Claisen Rearrangement in Coumarin Synthesis
The Claisen rearrangement offers a distinct approach to synthesizing 3,4-substituted coumarins. scispace.comscienceinfo.com This pericyclic reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl phenyl ether. The synthesis of the coumarin scaffold via this method often begins with the reaction of a phenol with an allyl alcohol derivative under basic conditions. scienceinfo.com The resulting intermediate then undergoes the Claisen rearrangement, which can be promoted by acids like trifluoroacetic acid (TFA), followed by tautomerism to form the substituted coumarin. scispace.comscienceinfo.com
An interesting application of this rearrangement is the photo-Claisen rearrangement observed in some coumarin-caged compounds. acs.orgnih.gov In these cases, irradiation with light can induce the rearrangement, which can sometimes be an unintended side reaction competing with the desired photorelease of a caged molecule. acs.orgnih.gov This highlights the importance of understanding the photochemical properties of coumarin derivatives.
| Starting Material | Key Reagent/Condition | Product Type | Noteworthy Aspect |
| Phenol and protected allyl alcohol | Trifluoroacetic Acid (TFA) | 3,4-disubstituted coumarin | Utilizes a rsc.orgrsc.org-sigmatropic rearrangement. scispace.comscienceinfo.com |
| Coumarin ether caged compounds | UV light (e.g., 365 nm) | Rearranged coumarin byproduct | Unwanted photorearrangement can compete with uncaging. acs.orgnih.gov |
Baylis-Hillman and Wittig Reactions in Coumarin Synthesis
The Baylis-Hillman and Wittig reactions are also valuable tools for the synthesis of coumarin derivatives, offering alternative strategies for carbon-carbon bond formation. scienceinfo.comnih.gov The Baylis-Hillman reaction typically involves the reaction of an aldehyde with an activated alkene, catalyzed by a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). scienceinfo.comcore.ac.uk For coumarin synthesis, 2-hydroxybenzaldehydes can be reacted with acrylates to form intermediates that can then be cyclized to coumarins. scienceinfo.comcore.ac.uk
The Wittig reaction, on the other hand, utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. jmchemsci.com In the context of coumarin synthesis, an ortho-hydroxy-substituted aromatic aldehyde or ketone can be reacted with a phosphonium ylide, such as (carboxymethyl)triphenylphosphonium bromide, to form a cinnamic acid derivative, which then undergoes intramolecular cyclization to the coumarin. jmchemsci.com This method is particularly useful for synthesizing coumarins functionalized at the C4 position. jmchemsci.com
| Reaction | Key Reactants | Catalyst/Reagent | Product Feature |
| Baylis-Hillman | 2-hydroxybenzaldehyde, methyl acrylate | DABCO | Forms chromenes and coumarins. scienceinfo.comcore.ac.uk |
| Wittig | o-hydroxy aromatic aldehyde/ketone, phosphonium ylide | - | Synthesis of C4-functionalized coumarins. jmchemsci.com |
One-Step Synthesis Procedures
The development of one-pot or one-step synthesis procedures is a significant goal in organic synthesis, aiming to improve efficiency and reduce waste. For coumarin derivatives, several such methods have been established. For instance, a one-pot synthesis of coumarin-hydroxybenzohydrazide hybrids has been achieved by reacting 3-acetyl-4-hydroxycoumarin with benzoyl hydrazides in a mixture of vinegar and ethanol, which acts as both a solvent and a catalyst. nih.gov
Another innovative one-step approach involves the use of a coumarin triflate reagent. researchgate.net This reagent, generated in situ, can react with unprotected precursor molecules containing phosphate (B84403) or carboxylate groups to form photo-caged compounds, demonstrating a streamlined method for creating complex coumarin derivatives. researchgate.net
| Method | Reactants | Conditions | Key Advantage |
| Coumarin-hydroxybenzohydrazide synthesis | 3-acetyl-4-hydroxycoumarin, benzoyl hydrazides | Vinegar and ethanol mixture, reflux | Green, one-pot protocol. nih.gov |
| Photo-caged compound synthesis | Unprotected precursors, in situ generated coumarin triflate reagent | DIEA, chloroform | Circumvents lengthy synthetic routes. researchgate.net |
Regioselective Functionalization of the Coumarin 334 Scaffold
Once the basic coumarin scaffold is synthesized, further functionalization is often necessary to fine-tune its properties. Regioselective functionalization, the ability to introduce a new functional group at a specific position on the coumarin ring, is of paramount importance.
For the coumarin scaffold in general, various C-H bond functionalization strategies have been developed, allowing for the direct introduction of new groups without the need for pre-functionalized starting materials. researchgate.net These methods often employ transition metal catalysts to achieve high levels of regio- and site-selectivity. researchgate.net For instance, palladium-catalyzed reactions have been used for the arylation of coumarins. nih.gov
Specifically for Coumarin 334 and its analogues, the electron-rich nature of the julolidine (B1585534) moiety and the reactivity of the coumarin core offer several positions for selective modification. The synthesis of 3,7-substituted coumarin derivatives often starts with a 7-hydroxycoumarin scaffold, where the hydroxyl group provides a handle for further reactions like etherification or carbamate (B1207046) formation. nih.gov The methyl group at the 3-position can also be functionalized, for example, through bromination with N-bromosuccinimide to introduce a reactive bromomethyl group. nih.gov
Recent research has also demonstrated the regioselective C3 α-aminoalkylation of coumarins via a photocatalytic cross-dehydrogenative coupling with dimethylanilines, using molecular oxygen as the oxidant. researchgate.net Such methods provide direct ways to introduce complex functionality onto the coumarin core.
| Functionalization Strategy | Position(s) Targeted | Reagents/Catalysts | Type of Group Introduced |
| Etherification | 7-position | 2-bromoethylbenzene, NaH | Phenylethyloxy group nih.gov |
| Bromination | 3-methyl group | N-bromosuccinimide, benzoyl peroxide | Bromomethyl group nih.gov |
| Cross-dehydrogenative coupling | 3-position | Photocatalyst, O₂ | α-aminoalkyl group researchgate.net |
| C-H Arylation | Various | Palladium catalysts | Aryl groups nih.gov |
Substitution at Positions 3 and 7: Impact on Electronic Properties
The electronic characteristics of coumarin derivatives are significantly influenced by substituents at the 3 and 7 positions. mdpi.comrsc.org An electron-donating group at position 7, combined with an electron-withdrawing group at position 3, can enhance the fluorescence intensity of the coumarin system. rsc.org This is attributed to an intramolecular charge transfer (ICT) from the benzene (B151609) ring to the pyranone moiety. mdpi.comrsc.org
Studies have shown that increasing the electron-donating ability of the substituent at position 7 leads to a marked increase in fluorescence. mdpi.com For instance, substituting with a dimethylamino group at this position results in intense fluorescence. mdpi.com Conversely, the nature of the substituent at position 3 also plays a crucial role. Replacing a formyl group with a semicarbazide (B1199961) group, for example, substantially alters the absorption spectrum. mdpi.com The strategic placement of these groups allows for the fine-tuning of the molecule's photophysical properties. physchemres.orgresearchgate.netmdpi.com
Modification of Position 4 and 8 Substituents
While positions 3 and 7 are common targets for modification, alterations at positions 4 and 8 also offer avenues for creating diverse coumarin analogues. The synthesis of C4-substituted coumarins can be achieved via a Pechmann condensation, a process that involves the condensation of phenols with β-ketoesters. arkat-usa.org The presence of a carboxyl group at the 8-position has been utilized as a handle for subsequent transformations, including the formation of thiadiazole hybrids. nih.gov These modifications contribute to the vast structural diversity achievable within the coumarin family.
Nitration and Reduction Reactions for Amino-Coumarin Derivatives
The synthesis of amino-coumarin derivatives is often accomplished through a two-step process of nitration followed by reduction. researchgate.netresearchgate.netchemmethod.comscribd.comiscientific.org Researchers have explored milder and more selective reagents for these transformations to avoid harsh conditions that could compromise the sensitive coumarin heterocycle. researchgate.netscribd.com For instance, calcium nitrate (B79036) has been used as a nitrating agent, while d-glucose (B1605176) can be employed for the subsequent reduction to the amino group. researchgate.netscribd.com The position of nitration can be controlled by reaction conditions such as temperature and time. chemmethod.comiscientific.org These amino-coumarins serve as important intermediates for the synthesis of further derivatives. researchgate.netresearchgate.net
Design and Synthesis of Novel Coumarin 334 Hybrids
A significant area of research involves the creation of hybrid molecules that integrate the coumarin scaffold with other heterocyclic systems. This strategy aims to combine the properties of each component to generate novel compounds with unique characteristics.
Integration with Heterocyclic Nuclei (e.g., Triazole, Isatin (B1672199), Thiadiazole)
Coumarin-triazole hybrids are a prominent class of derivatives. bohrium.comnih.govacs.org Their synthesis often involves "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently creates the 1,2,3-triazole ring. mdpi.com This method allows for the connection of coumarin and another moiety, such as isatin, through a triazole linker. mdpi.comnih.gov The length of the alkyl linker connecting the coumarin and triazole rings can be varied to modulate the molecule's flexibility. mdpi.com
Similarly, coumarin-isatin hybrids have been synthesized and investigated. nih.govtandfonline.comresearchgate.net These hybrids can be formed through various reaction pathways, including the reaction of chalcone-tethered isatin-coumarin precursors with different amines. tandfonline.com
The fusion of coumarin with thiadiazole represents another important class of hybrids. nih.govmdpi.comtudublin.iechemrxiv.org These can be synthesized from substituted coumarin-3-carboxylic acids. mdpi.com A common method involves a POCl3-mediated reaction. nih.gov The resulting coumarin-thiadiazole hybrids can act as ligands for metal complexes. nih.govtudublin.ie
Cinnamic Ester and Chalcone-Based Coumarin Syntheses
The synthesis of coumarin analogues can also be achieved through pathways involving cinnamic acid and chalcones. Cinnamic acid-coumarin ester analogues have been synthesized by reacting cinnamic acid with hydroxycoumarins. sioc-journal.cnmendeley.com The choice of hydroxycoumarin (e.g., 4-hydroxycoumarin (B602359) vs. 7-hydroxycoumarin) can influence the properties of the final product. sioc-journal.cnmendeley.com The synthesis of 3-styrylcoumarins can be achieved through the palladium-catalyzed reaction of coumarin with cinnamic acid. mdpi.com
Coumarin-chalcone hybrids are another significant area of focus. nih.govmdpi.comrsc.orginnovareacademics.infrontiersin.org These are typically synthesized via a Claisen-Schmidt condensation between a 3-acetylcoumarin (B160212) and a substituted aromatic aldehyde, often in the presence of a base like piperidine. nih.govmdpi.cominnovareacademics.in The starting 3-acetylcoumarin can be prepared from salicylaldehyde and ethyl acetoacetate. nih.govmdpi.com This versatile reaction allows for the creation of a wide library of coumarin-chalcone derivatives with diverse substitution patterns. mdpi.com
Development of Coumarin Sulfonamide Analogues
Coumarin sulfonamides represent a class of derivatives with significant research interest. brieflands.commdpi.comnih.govchiet.edu.egd-nb.info These compounds are generally synthesized by reacting a coumarin sulfonyl chloride with an appropriate amine or by coupling chloroacetamide derivatives with coumarins. brieflands.comchiet.edu.eg For example, coumarin-6-sulfonyl chloride can be reacted with various amino compounds to yield the corresponding sulfonamides. chiet.edu.eg The synthesis can also start from sulfanilamide, which is first reacted with chloroacetyl chloride and then with a hydroxycoumarin. brieflands.com The position of the hydroxyl group on the coumarin ring can impact the properties of the resulting sulfonamide. brieflands.com
Green Chemistry and Sustainable Synthetic Approaches for Coumarin 334
In alignment with the principles of green chemistry, significant research has been dedicated to developing environmentally sustainable methods for synthesizing coumarin derivatives, including the fluorescent dye Coumarin 334. mdpi.comdntb.gov.uaeurekaselect.com These approaches prioritize the reduction of hazardous substances, minimize energy consumption, and often employ renewable resources and catalysts. mdpi.comdntb.gov.uaeurekaselect.com Key strategies include the use of solid acid catalysts, microwave and ultrasound assistance, and the utilization of greener solvent systems. mdpi.comeurekaselect.comarabjchem.org
A primary focus of green synthetic routes for coumarins is the replacement of corrosive and difficult-to-remove homogeneous acid catalysts, such as sulfuric acid, with reusable solid acid catalysts. mdpi.comnih.gov This not only simplifies product purification but also significantly reduces chemical waste. nih.gov Furthermore, energy-efficient techniques like microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have been shown to dramatically decrease reaction times and, in many cases, improve yields under solvent-free conditions. arabjchem.orgmdpi.comvjas.vnrsc.orgsharif.edu
The adoption of environmentally benign solvents is another cornerstone of green coumarin synthesis. mdpi.comcjcatal.com Researchers have successfully utilized water and mixtures of vinegar and ethanol as reaction media, offering safer and more sustainable alternatives to traditional volatile organic solvents. mdpi.comnih.gov Multicomponent reactions (MCRs) also represent a green approach by increasing atom economy and reducing the number of synthetic and purification steps. researchgate.net
Catalyst and Condition Comparison for Green Coumarin Synthesis
The following table details various green synthetic methodologies for coumarin derivatives, highlighting the diversity of catalysts and conditions being explored. While not all examples lead directly to Coumarin 334, they illustrate the breadth of sustainable techniques applicable to the synthesis of the broader coumarin scaffold.
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| FeF₃ | Phenols, Ethyl acetoacetate | Microwave, Solvent-free | High | mdpi.com |
| ZrOCl₂·8H₂O | Salicylaldehydes, Dicarbonyl compounds | Microwave (10 mol%), Solvent-free | High | sharif.edu |
| Ionic Liquid [MBSPy][HSO₄] | Phenols, β-ketoester | Solvent-free, Room Temperature | Good to Excellent | rsc.orgrsc.orgrsc.org |
| Boron Sulfonic Acid [B(SO₄H)₃] | Phenols, Ethyl acetoacetate | Solvent-free, Thermal | High | ut.ac.ir |
| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | Microwave, Solvent-free | 97 | mdpi.comnih.gov |
| Fe₃O₄@sulfosalicylic acid | Aldehydes, 4-hydroxycoumarin | Microwave, Water | Excellent | nih.gov |
| Vinegar and Ethanol | 3-acetyl-4-hydroxycoumarin, Benzoyl hydrazides | Reflux (5h) | 62-67 | mdpi.comnih.gov |
| Ultrasound | Salicylaldehyde, Phenyl acetyl chloride | THF, K₂CO₃ | Up to 98 | researchgate.netscirp.org |
This table is interactive. Click on the headers to sort the data.
Solvent-Free and Alternative Energy Methodologies
A significant thrust in the green synthesis of coumarins involves moving away from conventional heating and toxic organic solvents. mdpi.commdpi.commdpi.comcjcatal.comresearchgate.netrsc.orgrsc.orgrsc.orgut.ac.ir Microwave and ultrasound-assisted syntheses have emerged as powerful tools, often enabling reactions to proceed rapidly and with high efficiency in the absence of a solvent. arabjchem.orgmdpi.comvjas.vnrsc.orgsharif.edutandfonline.comnih.gov
For instance, the Pechmann condensation, a classic route to coumarins, has been effectively carried out under solvent-free conditions using microwave irradiation with catalysts like FeF₃. mdpi.com This approach offers advantages of high yields, short reaction times, and easy product isolation. mdpi.com Similarly, ultrasound has been employed to accelerate Knoevenagel condensations for coumarin synthesis, again often in solvent-free systems or in greener solvents like aqueous ethanol. arabjchem.orgnih.gov The use of sonication can lead to higher yields and faster reactions compared to conventional heating methods. researchgate.netscirp.orgtandfonline.com
The following table provides examples of solvent-free and alternative energy-driven synthetic methods for coumarin derivatives.
| Method | Catalyst | Key Features | Yield (%) | Reference |
| Microwave Irradiation | FeF₃ | Solvent-free, rapid, efficient | High | mdpi.com |
| Microwave Irradiation | ZrOCl₂·8H₂O | Solvent-free, low catalyst loading | High | sharif.edu |
| Microwave Irradiation | Amberlyst-15 | Solvent-free, high activity | Up to 97 | mdpi.comnih.gov |
| Ultrasound Irradiation | K₂CO₃ | THF solvent, rapid, high efficiency | Up to 98 | researchgate.netscirp.org |
| Ultrasound Irradiation | MgFe₂O₄ nanocatalyst | Solvent-free, magnetically recoverable catalyst | 63-73 | mdpi.comnih.gov |
| Solvent-Free | Ionic Liquid [MBSPy][HSO₄] | Room temperature, reusable catalyst | Good to Excellent | rsc.orgrsc.orgrsc.org |
| Solvent-Free | Boron Sulfonic Acid | Thermal conditions, reusable catalyst | High | ut.ac.ir |
This table is interactive. Click on the headers to sort the data.
Spectroscopic and Photophysical Investigations of Coumarin 334
Ultraviolet-Visible Absorption and Emission Spectrometry
The electronic absorption and emission spectra of Coumarin (B35378) 334 are central to understanding its behavior as a fluorophore. These properties are dictated by its molecular structure, which features a fused ring system incorporating a pyranone moiety, and are highly sensitive to the surrounding environment. researchgate.netmdpi.com
The absorption spectrum of Coumarin 334 is characterized by a strong absorption band in the blue region of the visible spectrum. uobabylon.edu.iq This absorption corresponds to a π → π* electronic transition, which involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The position and intensity of this absorption maximum (λmax) are influenced by the solvent.
In ethanol (B145695), Coumarin 334 exhibits an absorption maximum at approximately 452 nm. sigmaaldrich.comuobaghdad.edu.iqchemodex.comscbt.com The molar extinction coefficient (ε) in ethanol has been reported to be high, with values of ≥45,000 M-1cm-1. sigmaaldrich.comchemodex.com Studies have shown that the peak absorption can range between 425 nm and 463 nm depending on the specific conditions and solvent used. researchgate.net For instance, in a study using methanol (B129727) as the solvent, the absorbance spectra were also recorded with a maximum at 452 nm. uobaghdad.edu.iquobaghdad.edu.iq The high molar extinction coefficient indicates a high probability of light absorption at these wavelengths.
Transmission spectra are inversely related to absorbance and provide information on the amount of light that passes through a sample. Studies on thin films of Coumarin 334 have utilized transmission spectra to characterize the optical properties of the material at very low concentrations. researchgate.net
| Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
|---|---|---|
| Ethanol | 452 | ≥45,000 |
| Methanol | 452 | Data not available |
| Acetonitrile (B52724) | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
Upon absorption of light, the excited Coumarin 334 molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift). The emission maximum and the width of the emission band are also solvent-dependent. researchgate.net
The fluorescence of Coumarin 334 is generally strong, which is consistent with its application as a laser dye. alibaba.com When a hydrazone derivative of Coumarin 334 is hydrolyzed, it regenerates the parent coumarin, which then exhibits strong fluorescence with an emission maximum at 502 nm. lookchem.com This indicates that the emission of Coumarin 334 itself lies in the green region of the spectrum. The bandwidth of the fluorescence is an important parameter for applications in tunable lasers. uobabylon.edu.iq
| Solvent | Emission Maximum (λem) (nm) |
|---|---|
| Water (after hydrolysis of derivative) | 502 |
| Ethanol | Data not available |
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Coumarin 334 is known for its high quantum yield. cymitquimica.com A derivative study highlighted that Coumarin 334, used as a starting material, is a fluorophore with a high quantum yield reported as 0.83. lookchem.com This high efficiency is a key reason for its widespread use as a laser dye and in fluorescence imaging. alibaba.comcymitquimica.com The quantum yield can be influenced by the solvent environment, although specific comparative data across different solvents for Coumarin 334 is not detailed in the provided results.
Fluorescence Emission Maxima and Bandwidths
Solvatochromic Behavior and Solvent Effects on Electronic Transitions
Solvatochromism refers to the change in the color of a substance (and thus its UV-visible absorption and emission spectra) when it is dissolved in different solvents. physchemres.org This phenomenon is a direct consequence of the differential solvation of the ground and excited electronic states of the solute molecule. Coumarin 334 exhibits significant solvatochromic shifts, providing insights into its electronic structure and interactions with solvent molecules. researchgate.net
The spectral shifts of Coumarin 334 show a strong correlation with solvent polarity. researchgate.net As the polarity of the solvent increases, both the absorption and emission maxima shift to longer wavelengths. researchgate.netresearchgate.net This behavior has been analyzed using various solvent polarity scales and theoretical models, such as the Lippert-Mataga and Bakhshiev equations. These models relate the Stokes shift to the dielectric constant and refractive index of the solvent, as well as to the change in the dipole moment of the dye molecule upon excitation from the ground state (μg) to the excited state (μe).
Studies have determined that for Coumarin 334, the excited-state dipole moment is greater than the ground-state dipole moment (μe > μg). researchgate.netresearchgate.net This indicates that the molecule becomes more polar upon excitation. The positive solvatochromism is therefore attributed to the better stabilization of the more polar excited state in polar solvents compared to the ground state. This intramolecular charge transfer (ICT) character is a hallmark of many coumarin dyes. researchgate.net
A bathochromic shift, or red shift, refers to a shift in the spectral band position to longer wavelengths, while a hypsochromic shift (blue shift) is a shift to shorter wavelengths. For Coumarin 334, a distinct bathochromic shift is observed in both the absorption and fluorescence spectra as the solvent polarity increases. researchgate.netresearchgate.net
This consistent red shift confirms that the electronic transition involved is a π → π* transition. researchgate.net In such transitions, the excited state is more polar than the ground state. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state relative to the ground state, which reduces the energy gap for the transition and results in absorption and emission at longer wavelengths. researchgate.netresearchgate.net For example, increasing the concentration of Coumarin 334 in ethanol, which can alter the local polarity, has been observed to cause a red shift. researchgate.netuobaghdad.edu.iq While some coumarin derivatives can exhibit hypsochromic shifts under certain conditions, the characteristic behavior for Coumarin 334 in response to increasing general solvent polarity is bathochromic. mdpi.compharmj.org.ua
| Solvent Property Change | Observed Shift in λmax (Absorption) | Observed Shift in λem (Emission) | Type of Shift |
|---|---|---|---|
| Increasing Solvent Polarity | Shift to longer wavelength | Shift to longer wavelength | Bathochromic (Red Shift) |
Evaluation of Ground and Excited State Dipole Moments
The determination of ground (μg) and excited (μe) state dipole moments of a molecule provides valuable insight into the change in its electronic distribution upon excitation. For Coumarin 334, these dipole moments have been estimated using solvatochromic methods, which analyze the shifts in absorption and fluorescence spectra in solvents of varying polarities.
Theoretical calculations, such as those employing Density Functional Theory (DFT), have also been utilized to complement experimental findings. Studies have shown that the excited state dipole moment of Coumarin 334 is greater than its ground state dipole moment. researchgate.netdavidpublisher.com This increase indicates a significant redistribution of π-electron density upon excitation. davidpublisher.com Specifically, upon excitation, a substantial shift in electron density occurs from the C10 atom to the C4 atom. researchgate.net This leads to an approximate 1.4 to 1.5 times increase in the absolute value of the dipole moment. researchgate.netresearchgate.net
The ground and excited state dipole moments are reported to be nearly parallel, with a small angle between them. davidpublisher.com This suggests that the orientation of the dipole moment does not significantly change upon excitation. davidpublisher.com Solvatochromic correlation methods, including the Bilot-Kawaski, Kawaski-Chamma-Viallet, and Bakshiev methods, have been employed to experimentally determine these values. researchgate.net
Table 1: Comparison of Ground and Excited State Dipole Moments for Coumarin Dyes
| Compound | Method | Ground State Dipole Moment (μg) in D | Excited State Dipole Moment (μe) in D | Change in Dipole Moment (Δμ) in D | Reference |
|---|---|---|---|---|---|
| Coumarin 334 | Solvatochromic & DFT | - | > μg | - | researchgate.net |
| Coumarin 138 | Solvatochromic | 2.2 D | 4.58 D | - | researchgate.net |
| Coumarin 339 | Solvatochromic | 3.42 D | 5.2 D | - | researchgate.net |
| 4ATMC | Solvatochromic | - | > μg | - | researchgate.net |
| C-337, C-480, C-540A | Solvatochromic | - | > μg | - | davidpublisher.com |
Excited State Dynamics and Relaxation Processes
The behavior of Coumarin 334 in its excited state is governed by a series of dynamic and relaxation processes that dictate its photophysical properties, including its fluorescence characteristics.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy studies on Coumarin 334 have revealed complex decay kinetics. The fluorescence decay of Coumarin 334 is often characterized by a bi-exponential decay pattern. researchgate.netresearchgate.net This suggests the presence of at least two distinct excited state species or relaxation pathways. One component is a short-lived one, in the range of 5-12 nanoseconds, which is attributed to a mixture of intramolecular charge transfer (ICT) and π-π* states. researchgate.net The other is a long-lived component, ranging from 45-100 nanoseconds. researchgate.net Under high-intensity laser excitation, a slow rise in fluorescence has been observed for Coumarin 334, which has been linked to efficient intersystem crossing from higher excited states. spiedigitallibrary.org
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular charge transfer (ICT) is a key process in the excited state of many coumarin dyes. nih.govossila.com It involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. ossila.com In Coumarin 334, while there is a significant shift of electron density from the C10 to the C4 atom upon excitation, it is suggested that a large-scale ICT across the entire molecule does not occur. researchgate.netresearchgate.net The amino group in the 7-position acts as an electron donor. spiedigitallibrary.org Some studies on similar coumarins suggest that twisting of the amino group can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can act as a non-radiative relaxation pathway. mdpi.com
Photoexcitation Processes
Upon absorption of light, Coumarin 334 is promoted to an excited electronic state. The transitions involved are typically π → π* in nature. nih.gov Studies on similar coumarins under high-intensity laser excitation have shown that two-photon excitation can occur. spiedigitallibrary.org This process involves the absorption of a second photon by the molecule already in its lowest excited singlet state, promoting it to a higher excited state. spiedigitallibrary.org This can lead to processes like photoquenching, where the fluorescence efficiency decreases with increasing excitation energy. spiedigitallibrary.org The cross-section for this photoexcitation of the excited state has been estimated for Coumarin 334. spiedigitallibrary.org
Energy Transfer Mechanisms involving Coumarin 334
Coumarin 334 can participate in energy transfer processes, acting as either a donor or an acceptor, which is a fundamental mechanism in various applications like dye-sensitized solar cells and fluorescent probes.
Förster Resonance Energy Transfer (FRET) in Coumarin 334 Systems
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule. rsc.org This process is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption spectra. rsc.org
Coumarin 334 has been successfully used as an acceptor in FRET studies with various donor molecules, such as derivatives of thiophene (B33073) substituted 1,3,4-oxadiazoles. researchgate.net In these systems, the efficiency of energy transfer from the donor to Coumarin 334 has been investigated in both liquid solutions and polymer matrices. researchgate.net Experimental findings, such as the bimolecular quenching constant being greater than the translation diffusion rate parameter and the critical transfer distance being larger than the diffusion length, confirm that FRET is the dominant energy transfer mechanism. researchgate.net FRET systems involving coumarins have been utilized in the development of sensors and for real-time monitoring of processes like drug release. rsc.orgnih.gov
Photoinduced Electron Transfer (PET) in Coumarin 334 Probes
The notable photophysical properties of coumarin dyes, including Coumarin 334, make them effective tools for investigating photochemical processes. researchgate.net One such process is Photoinduced Electron Transfer (PET), a fundamental mechanism in which an electron is transferred from a donor molecule to an acceptor molecule after one of them has been photoexcited. The fluorescence of coumarin derivatives can be significantly altered by PET, making them useful as molecular probes for studying these interactions. researchgate.netresearchgate.net
Aromatic amines, for instance, are known to quench the excited state of some fluorophores through an electron transfer mechanism. researchgate.net Studies on various coumarin dyes have demonstrated that their fluorescence can be quenched by both aromatic and aliphatic amines via PET. researchgate.net This process is not limited to simple amine compounds. The interaction of Coumarin 334 with host molecules like macrocycles also showcases PET phenomena. For example, when Coumarin 334 binds with β-Cyclodextrin, its fluorescence is quenched. researchgate.net Conversely, its inclusion within a C-Hexylpyrogallol researchgate.netarene host leads to an enhancement of fluorescence. researchgate.net This opposing behavior highlights the sensitivity of Coumarin 334's excited state to its microenvironment and its utility in probing host-guest chemistry, where the observed fluorescence changes are indicative of the underlying electron transfer dynamics. researchgate.net
Nonlinear Optical Properties
Coumarin derivatives are recognized for their significant nonlinear optical (NLO) properties, which stem from their unique physicochemical and photophysical characteristics. researchgate.net These properties are crucial for a range of advanced photonic applications. uobabylon.edu.iq The NLO characteristics of Coumarin 334, particularly its nonlinear refraction and absorption, have been investigated to determine its suitability for such applications. uobabylon.edu.iqjournalofbabylon.com
The Z-scan technique is a widely used experimental method to measure the nonlinear optical properties of materials. It allows for the determination of both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). uobabylon.edu.iqacrhem.org In this technique, a sample is moved along the z-axis through the focal point of a focused laser beam, and the change in transmittance is measured by a detector in the far field. A closed-aperture Z-scan is sensitive to nonlinear refraction, while an open-aperture measurement reveals nonlinear absorption. uobabylon.edu.iq
Studies on thin films of Coumarin 334 (dissolved in ethanol and doped with PVA polymer and Al₂O₃ nanoparticles) have utilized the Z-scan technique with a continuous-wave pulsed laser at a wavelength of 457 nm. uobabylon.edu.iqjournalofbabylon.com The results from the closed-aperture Z-scan showed a valley-peak transmittance curve, which is characteristic of a positive nonlinear refractive index (n₂ > 0). uobabylon.edu.iq This indicates a self-focusing effect, where the material acts as a converging lens at high laser intensities. uobabylon.edu.iquobabylon.edu.iq The open-aperture Z-scan measurements revealed a saturable absorption phenomenon. uobabylon.edu.iq
The research demonstrated that the nonlinear parameters, n₂ and β, increase as the concentration of Coumarin 334 increases. uobabylon.edu.iquobabylon.edu.iq This is attributed to the higher number of molecules per unit volume at greater concentrations. uobabylon.edu.iq The table below summarizes the key nonlinear optical parameters measured for Coumarin 334 thin films at various concentrations.
Table 1: Nonlinear Optical Parameters of Coumarin 334 Thin Films at λ=457nm
| Concentration (M) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) |
|---|---|---|
| 1 x 10⁻⁵ | 1.10 x 10⁻⁷ | 1.12 x 10⁻³ |
| 3 x 10⁻⁵ | 1.83 x 10⁻⁷ | 1.51 x 10⁻³ |
| 5 x 10⁻⁵ | 2.51 x 10⁻⁷ | 1.94 x 10⁻³ |
| 7 x 10⁻⁵ | 3.01 x 10⁻⁷ | 2.15 x 10⁻³ |
Data sourced from a study on Coumarin 334 organic laser dye doped with PVA polymer and Al₂O₃ nanoparticles. uobabylon.edu.iq
The pronounced nonlinear optical properties of Coumarin 334 make it a candidate for applications in optical limiting and optical amplification. uobabylon.edu.iq Optical limiters are devices that transmit light at low input intensities but block light at high input intensities, thereby protecting sensitive optical components and sensors from damage. The self-focusing effect (positive n₂) observed in Coumarin 334 is a mechanism that can be harnessed for optical limiting.
Furthermore, its characteristics suggest it could be used as an active laser medium and a potential medium for various optoelectronic applications. researchgate.netuobabylon.edu.iq The ability to function as a gain medium is essential for optical amplification, a key process in fiber optics and laser systems. uobabylon.edu.iq Coumarin dyes are already well-established as effective laser sources, and the investigation into their nonlinear properties opens further avenues for their use in advanced photonic devices. uobabylon.edu.iqgoogle.com
Computational and Theoretical Chemistry Studies on Coumarin 334
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods widely employed to study the electronic structure and excited-state properties of coumarin (B35378) derivatives. mdpi.comresearchgate.net For Coumarin 334, these calculations are typically performed using software packages like Gaussian, often employing hybrid functionals such as B3LYP in conjunction with various basis sets, for instance, 6-311++G(d,p). researchgate.netuobaghdad.edu.iq Such studies allow for a detailed understanding of the molecule's geometry, vibrational modes, electronic transitions, and spectral behavior. researchgate.net
The first and most critical step in computational analysis is the optimization of the molecule's ground-state geometry. dost.gov.ph For Coumarin 334, DFT calculations are used to find the most stable three-dimensional arrangement of its atoms, which corresponds to a local minimum on the potential energy surface. dost.gov.phrsc.org This process involves adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.
The optimized geometrical parameters are then often compared with available experimental data (e.g., from X-ray crystallography) to validate the chosen level of theory. researchgate.net Studies on Coumarin 334 and its derivatives have utilized functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable structures. researchgate.net The accuracy of the optimized geometry is paramount as it serves as the foundation for all subsequent calculations, including vibrational frequencies and electronic spectra. dost.gov.ph
Table 1: Representative Optimized Geometrical Parameters for Coumarin Scaffolds (Note: This table provides typical bond lengths for the core coumarin structure as determined by DFT calculations on similar compounds. Specific values for Coumarin 334 may vary slightly based on the computational method.)
| Parameter | Typical Bond Length (Å) | Description |
|---|---|---|
| C=O (Lactone) | ~1.21 | Carbonyl group in the pyrone ring |
| C-O (Lactone) | ~1.37 | Carbon-Oxygen single bond in the pyrone ring |
| C=C (Pyrone) | ~1.36 | Carbon-Carbon double bond in the pyrone ring |
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. ijcrar.com For coumarin compounds, theoretical vibrational wavenumbers are calculated from the optimized geometry. sciensage.info These calculated frequencies are often systematically higher than the experimental values due to the calculation being performed on a single molecule in the gaseous phase and the neglect of anharmonicity. mjcce.org.mk To correct for this, the computed wavenumbers are typically multiplied by a scaling factor. sciensage.info
The analysis involves assigning the calculated vibrational modes to specific molecular motions, such as the stretching of the C=O bond, C-H bending, or ring deformations. biointerfaceresearch.com This assignment is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific vibrational mode. researchgate.net The excellent agreement often found between the scaled theoretical spectra and experimental FT-IR and FT-Raman spectra confirms the accuracy of both the optimized geometry and the force field calculations. ijcrar.com
Table 2: Selected Calculated Vibrational Frequencies for Coumarin Derivatives (Note: This table illustrates typical vibrational modes and their calculated frequencies for coumarin structures. These are representative and serve to exemplify the type of data obtained from DFT calculations.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| C=O stretch | ~1755 | Stretching of the lactone carbonyl group |
| C=C stretch | ~1620 | Stretching of double bonds in the pyrone and benzene (B151609) rings |
| C-H aromatic stretch | ~3100-3150 | Stretching of C-H bonds on the aromatic ring |
The electronic properties of Coumarin 334 are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info DFT calculations are used to determine the energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE). researchgate.netuobaghdad.edu.iq
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sciensage.info The energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests that the molecule is more easily excitable and chemically reactive. mjcce.org.mk For Coumarin 334, the HOMO-LUMO energy gap has been computed using DFT, and the results have been found to be consistent with values derived experimentally from absorption threshold wavelengths. researchgate.net This analysis indicates that electronic transitions are typically of a π → π* character, involving the delocalized electron system of the coumarin core. researchgate.net
Table 3: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating character. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting character. |
Time-Dependent DFT (TD-DFT) is the method of choice for simulating the electronic absorption and fluorescence spectra of molecules like Coumarin 334. researchgate.netqnl.qa These calculations predict the energies of electronic transitions from the ground state to various excited states (for absorption) and from the first excited state back to the ground state (for fluorescence). researchgate.net
For Coumarin 334, theoretical investigations have successfully simulated its absorption and fluorescence spectra, showing good agreement with experimental data. researchgate.net These studies often incorporate solvent effects using models like the conductor-like polarizable continuum model (CPCM) or the integral equation formalism polarizable continuum model (IEFPCM), as the solvent polarity can significantly shift the spectral bands (solvatochromism). researchgate.netresearchgate.net Detailed analyses have considered factors such as vibronic coupling and hydrogen bonding with solvent molecules (e.g., water) to achieve a more accurate prediction of the experimental spectrum. researchgate.net For instance, studies using the B3LYP functional with the 6–31++G(d,p) basis set and an IEFPCM solvent description have provided a good prediction of the absorption spectrum of Coumarin 334 in water. researchgate.net
Calculation of Electronic Band Structure and Energy Gaps (HOMO-LUMO)
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analyses are used to understand and predict the reactive behavior of a molecule. researchgate.net
The MESP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. sciensage.info It is a valuable tool for identifying the electrophilic and nucleophilic sites. researchgate.netpnrjournal.com In an MESP map, regions with negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. sciensage.info For Coumarin 334, DFT calculations have been used to generate MESP plots to identify these reactive centers. researchgate.net Typically for coumarins, the most negative potential is located around the carbonyl oxygen atom, indicating its role as a primary site for hydrogen bonding and electrophilic interactions. core.ac.uk
FMO analysis, as discussed previously, focuses on the HOMO and LUMO orbitals. The distribution of these orbitals across the molecule provides insight into the regions involved in electronic transitions and chemical reactions. mjcce.org.mk For many coumarins, both the HOMO and LUMO are distributed over the π-conjugated system, confirming that the primary electronic transitions are π → π* in nature. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While many coumarins have rigid structures, substituents can introduce conformational flexibility. For Coumarin 334, the acetyl group introduces the possibility of different conformers (e.g., syn and anti). researchgate.net Computational studies have taken these different conformations into account when simulating spectra, noting that upon electronic excitation, rotation of the acetyl group in Coumarin 334 does not occur. researchgate.net
For more flexible molecules, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape over time. acs.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule behaves at a given temperature in a specific environment (e.g., in a solvent box). acs.orgscielo.br Though extensive MD simulations specifically for Coumarin 334 are not widely reported, this technique is commonly applied to other coumarin derivatives to study their conformational stability and dynamics, often over timescales of 100 nanoseconds or more. tandfonline.commdpi.com The stability of the simulated system is often assessed using metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.comijper.org Such simulations can provide a set of statistically representative structures that can be used for subsequent TD-DFT calculations to generate a more realistic, conformationally-averaged spectrum. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) studies on Coumarin 334 have primarily centered on elucidating the connection between its molecular structure and its photophysical properties, which are crucial for its application as a laser dye. researchgate.netcolab.ws While comprehensive Quantitative Structure-Activity Relationship (QSAR) models predicting specific biological activities are not extensively documented for this particular compound, computational methods have been instrumental in developing QSPR models for its spectroscopic behavior.
Researchers have employed Density Functional Theory (DFT) to investigate the electronic and structural properties of Coumarin 334. researchgate.net These studies involve calculating various molecular descriptors to understand and predict its behavior in different environments. For instance, DFT computations have been used to determine the ground-state (μg) and excited-state (μe) dipole moments. researchgate.netcolab.ws The finding that the excited-state dipole moment is higher than the ground-state suggests the molecule becomes more polar upon excitation. colab.ws This polarity change influences the solvatochromic shifts observed in its absorption and fluorescence spectra, where an increase in solvent polarity causes a bathochromic (red) shift, indicating a π → π* transition. researchgate.netcolab.ws
Key molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been calculated. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. researchgate.net The computed HOMO-LUMO gaps have shown good agreement with values derived from experimental absorption threshold wavelengths. researchgate.netcolab.ws These computational models, often combined with a polarizable continuum model (PCM) to simulate solvent effects, provide a robust framework for predicting the absorption and fluorescence characteristics of Coumarin 334 in various media. researchgate.net
Table 1: Calculated Molecular Properties of Coumarin 334
| Property | Method | Description | Finding | Reference |
|---|---|---|---|---|
| Ground-State Dipole Moment (μg) | DFT Computations | Calculation of the electric dipole moment in the electronic ground state. | Provides insight into the molecule's polarity. | researchgate.netcolab.ws |
| Excited-State Dipole Moment (μe) | Solvatochromic Methods | Estimation based on spectral shifts in solvents of varying polarity. | Found to be higher than the ground-state dipole moment. | researchgate.netcolab.ws |
| HOMO-LUMO Energy Gap | DFT Computations | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Correlates with the molecule's reactivity and spectral properties. | researchgate.netcolab.ws |
Applications in Advanced Materials and Photonics
Coumarin (B35378) 334 as a Laser Dye
Coumarin 334 is a well-regarded laser dye, particularly valued for its performance in the blue-green region of the electromagnetic spectrum. uobabylon.edu.iqscirp.org Its primary application in this domain is as a gain medium for tunable dye lasers, which are instrumental in various scientific and technological fields. alibaba.comjournalofbabylon.com The efficacy of Coumarin 334 as a laser dye is attributed to its high emission quantum yields. uobabylon.edu.iq
A key advantage of employing Coumarin 334 in laser systems is its broad tunability. The laser output can be adjusted across a significant portion of the visible spectrum. Specifically, lasers utilizing coumarin dyes can cover an adjustable range from 420 to 580 nm. uobabylon.edu.iq For Coumarin 334, also known as Coumarin 521, a typical tuning range is observed between 505 nm and 550 nm, with a peak output at approximately 520 nm when using ethylene (B1197577) glycol as the solvent. sirah.com The absorption maximum for Coumarin 334 is noted at around 452 nm in ethanol (B145695). biomol.com The broad absorption spectrum, which spans from 328 nm to 530 nm, contributes to its versatility as a tunable laser dye. uobabylon.edu.iquobabylon.edu.iq The concentration of the dye solution can also influence the tuning curve, with higher concentrations causing a shift towards the red end of the spectrum. sirah.com
| Property | Value | Solvent/Conditions | Reference |
|---|---|---|---|
| General Tunable Range (Coumarin Dyes) | 420 - 580 nm | Not specified | uobabylon.edu.iq |
| Specific Tuning Range (Coumarin 334/521) | 505 - 550 nm | Ethylene Glycol | sirah.com |
| Peak Laser Output | ~520 nm | Ethylene Glycol | sirah.com |
| Absorption Maximum (λmax) | 452 nm | Ethanol | biomol.com |
| Absorption Spectrum Range | 328 - 530 nm | Ethanol | uobabylon.edu.iquobabylon.edu.iq |
Coumarin 334 has demonstrated effective laser action in both liquid solutions and solid-state media. uobabylon.edu.iq Traditionally, dye lasers utilize liquid solutions where the dye is dissolved in an organic solvent. uobabylon.edu.iq However, solid-state dye lasers, where the dye is incorporated into a solid matrix such as a polymer, offer advantages in terms of compactness and ease of use. scirp.org
Studies have compared the performance of coumarin dyes in both liquid and solid environments. Research on energy transfer to Coumarin 334 in both ethanol (liquid) and poly(methyl methacrylate) (PMMA, solid) has shown a considerable increase in fluorescence intensity and energy transfer efficiency in the dye-doped polymer matrix compared to the liquid medium. researchgate.net This suggests that polymer matrices can enhance the photophysical properties of the dye, making them suitable for applications like energy transfer dye lasers (ETDL) to improve efficiency and photostability. researchgate.net However, some studies have noted that the gain coefficient of other coumarin dyes, like Coumarin 485, can be significantly lower in a solid matrix compared to a liquid medium. researchgate.net Despite this, the enhanced photostability in a solid host is a significant advantage. For instance, solid samples of coumarin-doped sol-gel glass show negligible degradation over extended periods. scirp.org
Tunable Laser Output and Spectral Range
Incorporation into Polymer Matrices and Thin Films
The integration of Coumarin 334 into polymer matrices and the fabrication of thin films are areas of active research, aiming to develop robust and efficient optical materials. researchgate.netnih.gov Polymers such as polyvinyl alcohol (PVA) and poly(methyl methacrylate) (PMMA) are common hosts for coumarin dyes. uobabylon.edu.iqresearchgate.net
When Coumarin 334 is doped into a polymer matrix like PVA, the resulting material exhibits interesting optical properties. uobabylon.edu.iq The incorporation process can create thin films with potential applications in optoelectronics. uobabylon.edu.iqresearchgate.net Studies on Coumarin 334-doped PVA films have shown that the absorbance of the film increases with the concentration of the dye. uobabylon.edu.iq The nonlinearity of these thin films has been found to be significantly higher than that of the pure dye in solution, suggesting their potential as active laser media. uobabylon.edu.iqjournalofbabylon.com
To further enhance the optical properties of Coumarin 334-doped polymers, nanoparticles are often introduced into the matrix. The addition of nanoparticles like aluminum oxide (Al2O3) and silver (Ag) can modify the material's characteristics.
The introduction of silver nanoparticles (AgNPs) into coumarin-doped systems has also been investigated. Studies on other coumarin derivatives have shown that AgNPs can enhance the nonlinear optical and optical limiting properties of the dye. uou.ac.in In research involving Rhodamine B, another organic dye, the addition of silver nanoparticles led to an increase in the absorbance peaks. researchgate.net This suggests that doping with metallic nanoparticles is a viable strategy for tuning the optical characteristics of dye-doped polymer composites. journalofbabylon.com
| Nanoparticle | Polymer Matrix | Observed Effects | Reference |
|---|---|---|---|
| Aluminum Oxide (Al2O3) | PVA | Increases grain size, surface roughness, and root mean square roughness with increasing film thickness. | uobabylon.edu.iq |
| Silver (Ag) | (General Coumarins) | Enhances nonlinear optical and optical limiting properties. Increases absorbance peaks. | uou.ac.inresearchgate.net |
The physical characteristics of Coumarin 334-doped polymer thin films, such as thickness and surface morphology, are crucial for their application in optical devices. Atomic Force Microscopy (AFM) is a key technique used to analyze these properties. mdpi.comresearchgate.net
AFM studies of thin films of Coumarin 334 doped with PVA and Al2O3 nanoparticles reveal details about the granular growth on the film's surface. researchgate.net Two-dimensional and three-dimensional AFM images show the distribution of these granular structures. uobabylon.edu.iqresearchgate.net It has been observed that as the thickness of these films increases, the average grain size and the root mean square (r.m.s.) of the surface roughness also increase. uobabylon.edu.iq This relationship between film thickness and surface morphology is a critical parameter in the fabrication of optical components with desired performance characteristics.
| Parameter | Observation | Reference |
|---|---|---|
| Surface Morphology | Characterized by granular growth groups on the surface. | uobabylon.edu.iqresearchgate.net |
| Effect of Film Thickness | Increasing thickness leads to an increase in average grain size and surface roughness (r.m.s.). | uobabylon.edu.iq |
Effects of Nanoparticle Doping (e.g., Al2O3, Silver) on Optical Characteristics
Development of Hybrid Coumarin-BODIPY Systems for UV and Visible Light Emission
The strategic combination of coumarin and boron-dipyrromethene (BODIPY) chromophores has led to the development of novel hybrid dye systems with significant potential for light-emitting applications. These hybrid structures are engineered to overcome the inherent limitations of individual dyes, such as the relatively low UV absorption of BODIPY derivatives. researchgate.net By linking amino and hydroxycoumarins directly to the BODIPY core via a heteroatom (nitrogen or oxygen), researchers have created photostable hybrids with broadened and enhanced absorption in the UV spectral region. researchgate.netrsc.orgscience.gov
This molecular architecture facilitates efficient energy transfer from the coumarin moiety (the donor) to the BODIPY core (the acceptor), resulting in strong fluorescence emission across the visible spectrum. researchgate.net The key advantage of these systems is their tunability; the emission wavelength can be precisely controlled by modifying the substitution pattern on the coumarin unit, the nature of the linking heteroatom, and the number of coumarin units attached to the BODIPY framework. rsc.orgscience.gov This has enabled the creation of dyes with outstanding, wavelength-tunable laser action from the green to the red spectral region (approximately 520–680 nm). researchgate.netrsc.org
Furthermore, these versatile laser dyes can be used to generate tunable UV laser light (from ~260 nm to 350 nm) through a process called frequency doubling. researchgate.netrsc.org This capability is particularly valuable for applications in photochemistry, such as studying the effects of solar irradiation on biological molecules. researchgate.netrsc.org The combination of two complementary chromophores, like coumarin and BODIPY, yields materials with superior spectral and photophysical properties. researchgate.net
Table 1: Photophysical Characteristics of Coumarin-BODIPY Hybrid Systems
| Property | Description | Significance |
| UV Absorption | Broadened and enhanced absorption in the UV spectral region compared to standalone BODIPY dyes. researchgate.netrsc.org | Overcomes the low UV absorption limitation of BODIPY, making the system more efficient for UV-pumped applications. researchgate.net |
| Visible Emission | Strong, tunable fluorescence emission. researchgate.net | Wavelength can be adjusted from green to red (~520–680 nm) by altering the molecular structure. rsc.org |
| Photostability | High resistance to photodegradation. researchgate.netrsc.org | Ensures longer operational lifetimes for devices and materials incorporating these dyes. |
| Energy Transfer | Efficient intramolecular energy transfer from the coumarin donor to the BODIPY acceptor. researchgate.net | Maximizes the emission output from the BODIPY core. |
| Tunability | Emission wavelength is controllable via substitution patterns and linker type. rsc.orgscience.gov | Allows for the design of custom dyes for specific applications requiring precise wavelengths. |
Advanced Photonics Applications beyond Lasers
The unique optical properties of Coumarin 334 make it a valuable material for a range of advanced photonics applications that extend beyond its traditional use in dye lasers. uobaghdad.edu.iquobabylon.edu.iquobaghdad.edu.iq Photonics, the science and technology of generating, controlling, and detecting photons (light particles), underpins numerous advanced technologies. universitywafer.com Coumarin 334's strong absorption, high fluorescence quantum yield, and the ability to modify its properties when incorporated into polymer matrices are key attributes for its use in sophisticated optical components. uobabylon.edu.iqchemimpex.com These applications include optical amplifiers, which boost the strength of optical signals, and optical limiting devices, which are designed to protect sensitive sensors and even the human eye from high-intensity laser output. uobabylon.edu.iq Spectroscopic studies of Coumarin 334 have highlighted its potential as a promising material for various photonics applications even at very low concentrations. uobaghdad.edu.iquobaghdad.edu.iq
Coumarin dyes, including their derivatives, are suitable for integration into fiber optic systems. uobabylon.edu.iq A significant application in this area is the development of fiber optic sensors. Researchers have successfully created intrinsic fiber optic pH sensors by immobilizing polymerizable coumarin-based indicators onto polymer supports. city.ac.uk In such a device, the coumarin derivative acts as a fluorescent indicator. The intensity of the fluorescence changes in response to the local pH, and this change is transmitted via the optical fiber for remote measurement. city.ac.uk This approach is particularly advantageous for monitoring pH in harsh environments, such as highly alkaline media, where traditional glass electrodes are prone to chemical deterioration. city.ac.uk The use of optical methods in this context offers immunity to electrical interference, enhanced safety, and the potential for remote, real-time monitoring. city.ac.uk
Coumarin 334 is widely utilized in the development of various sensors and optical devices due to its responsive fluorescent properties. chemimpex.com It serves as a fluorescent probe for biological imaging and in sensors designed to detect specific ions or biomolecules. chemimpex.comresearchgate.net By incorporating Coumarin 334 into polymer matrices, its optical characteristics can be harnessed to create advanced materials for light-emitting devices and sensors. chemimpex.com
The performance of Coumarin 334 in these devices is underpinned by its fundamental optical and electronic properties. Studies have determined key parameters that dictate its interaction with light, which are crucial for designing optical components. For instance, its energy band gap, which indicates the electronic structure of the material, has been determined to be approximately 2.55 eV. uobaghdad.edu.iq Other critical factors for optical materials, such as the refractive index and extinction coefficient, have been shown to increase with the concentration of the dye. uobaghdad.edu.iq This tunability allows for the fabrication of materials with tailored optical responses for specific device requirements. uobaghdad.edu.iq
Table 2: Selected Optical Properties of Coumarin 334 for Sensor and Device Applications
| Property | Value / Finding | Relevance in Optical Devices | Source |
| Energy Band Gap | ~2.55 eV | Determines the electronic band structure, crucial for semiconductor and optoelectronic applications. | uobaghdad.edu.iq |
| Absorption Peak (in Methanol) | 452 nm | Defines the optimal wavelength for exciting the molecule in sensing and fluorescence applications. | uobaghdad.edu.iq |
| Refractive & Extinction Coefficients | Increase with increasing concentration. | These are fundamental parameters for designing optical materials and predicting how light will propagate through them. | uobaghdad.edu.iq |
| Fluorescence | Acts as a fluorescent probe. | Enables high-sensitivity detection in biological imaging and chemical sensors. chemimpex.comresearchgate.net | chemimpex.comresearchgate.net |
Applications As Fluorescent Probes and Sensors
Fluorescence Sensing Mechanisms of Coumarin (B35378) 334 Derivatives
The fluorescence of Coumarin 334 derivatives can be modulated through various mechanisms, primarily Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). rsc.orgrsc.org These mechanisms allow for the design of "turn-on" or ratiometric sensors.
"Turn-on" fluorescent probes are designed to exhibit a significant increase in fluorescence intensity upon binding to a target analyte. rsc.org This is often achieved by suppressing a quenching process, such as PET. In the absence of the analyte, the fluorophore's emission is quenched. Upon binding, this quenching mechanism is inhibited, leading to a "turn-on" of fluorescence. rsc.org For instance, a coumarin-based probe for hydrazine (B178648) (N₂H₄) was designed where the deprotection of a masking group by hydrazine restored the intramolecular charge transfer (ICT) process, causing a significant fluorescence change. mdpi.com
Ratiometric sensing, on the other hand, involves measuring the ratio of fluorescence intensities at two different wavelengths. mdpi.com This strategy offers greater accuracy as it can self-calibrate for environmental effects and probe concentration. mdpi.com A ratiometric probe for Cu²⁺ was developed using a coumarin-benzopyrylium platform. Upon addition of Cu²⁺, the emission peak at 473 nm decreased and shifted while a new peak at 696 nm appeared, allowing for ratiometric detection. nih.gov
| Sensing Strategy | Principle | Advantage | Example Analyte |
| Turn-on | Fluorescence is initially "off" and is "turned on" by the analyte. | High signal-to-background ratio. | Hydrazine mdpi.com |
| Ratiometric | Measures the ratio of fluorescence at two different wavelengths. | Self-calibrating, reducing environmental interference. | Copper (Cu²⁺) nih.gov |
The fluorescence of many coumarin derivatives is highly sensitive to the polarity of their microenvironment. mdpi.com This property is exploited to create environment-responsive probes. Generally, as the polarity of the medium increases, the fluorescence emission of 7-aminocoumarins red-shifts and decreases in intensity due to the formation of a twisted intramolecular charge transfer (TICT) state. mdpi.com This sensitivity allows for the probing of heterogeneous systems like micelles and polymers. mdpi.com For example, the interaction of Coumarin 334 with β-cyclodextrin resulted in fluorescence quenching, while its interaction with C-hexylpyrogallol researchgate.netarene led to fluorescence enhancement, demonstrating its responsiveness to different host molecules. researchgate.net
Turn-on and Ratiometric Sensing Strategies
Detection of Specific Ions
Coumarin-based fluorescent probes have been extensively developed for the detection of various metal ions due to their ability to act as chelating agents. rsc.org
Coumarin derivatives have been successfully employed as sensors for transition metal ions like copper (Cu²⁺) and mercury (Hg²⁺). rsc.org A coumarin-based Schiff base chemosensor demonstrated high selectivity for Cu²⁺ and Zn²⁺, with the detection of Cu²⁺ leading to fluorescence quenching due to its paramagnetic nature. nih.gov The binding constant for Cu²⁺ was found to be 1.237 × 10⁵ M⁻¹, with a limit of detection of 5.36 nM. nih.gov Another study reported a "turn-on" PET fluorescent sensor selective for Hg²⁺ ions in aqueous solution. rsc.org A probe synthesized from coumarin and a vinyl ether group could detect Hg²⁺ at concentrations lower than 2 ppm, the limit for drinking water set by the U.S. Environmental Protection Agency. rsc.orgmdpi.com
| Ion | Sensing Mechanism | Key Finding |
| Cu²⁺ | Paramagnetic fluorescence quenching | Limit of detection: 5.36 nM nih.gov |
| Hg²⁺ | Inhibition of PET | Detects concentrations below 2 ppm rsc.orgmdpi.com |
Fluorescent probes based on coumarin have also been designed for the detection of other biologically important ions such as magnesium (Mg²⁺) and zinc (Zn²⁺). rsc.org A coumarin-based azo-phenol chemosensor was developed for the selective detection of Mg²⁺, exhibiting a 16-fold enhancement in emission intensity upon binding. researchgate.net For Zn²⁺, a coumarin-based Schiff-base probe showed a "turn-on" fluorescence response. pkdc.ac.in The same probe could also detect Cu²⁺ through a "turn-off" mechanism. pkdc.ac.in Another highly selective chemosensor for both Cu²⁺ and Zn²⁺ reported a limit of detection for Zn²⁺ of 3.49 nM. nih.gov
| Ion | Sensing Mechanism | Key Finding |
| Mg²⁺ | "Turn-on" fluorescence | 16-fold emission enhancement researchgate.net |
| Zn²⁺ | "Turn-on" fluorescence (CHEF) | Limit of detection: 3.49 nM nih.gov |
Transition Metal Ion Sensing (e.g., Cu2+, Hg2+)
Detection of Biomolecules and Biological Processes
The utility of Coumarin 334 and its derivatives extends to the detection of crucial biomolecules and the monitoring of biological processes. chemimpex.com They can serve as fluorescent probes in biological imaging, allowing for the visualization of cellular activities with high sensitivity. chemimpex.com A fluorescent sensor for biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) was developed using a complex of a coumarin derivative and Cu²⁺. nih.gov This sensor could detect cysteine with a limit of detection of 0.3 μM. nih.gov Furthermore, coumarin-based probes have been used for intracellular bio-imaging to detect certain cancers. rsc.org
Fluorescent Probes for Biological Imaging
The exceptional fluorescent properties of Coumarin 334 make it a valuable fluorophore for biological imaging. chemimpex.com Its ability to be incorporated into larger molecules allows for the targeted labeling and visualization of cellular structures and processes. chemimpex.com Coumarin-based probes are prized for their cell membrane permeability, strong and stable fluorescence emission, and biocompatibility, making them suitable for imaging in living cells. rsc.orgsci-hub.se
Derivatives of Coumarin 334 have been engineered to create "caged" fluorophores. These molecules are initially non-fluorescent but can be activated by light, leading to a significant increase in fluorescence. This "turn-on" mechanism allows for high-resolution tracking of molecular dynamics within biological systems. acs.org For instance, a cell-permeable caged coumarin has been developed for in vivo imaging applications, demonstrating the potential for this class of probes in biological research. acs.org
Sensing of Specific Biomolecules
Coumarin 334 serves as a foundational structure for the synthesis of fluorescent probes designed to detect specific biomolecules. chemimpex.com Its structure can be modified to selectively bind to target molecules, resulting in a measurable change in its fluorescent properties. chemimpex.com For example, it is used as a starting material for creating probes that are selective for the amino acid cysteine. adipogen.comfishersci.comchemodex.com
The detection mechanism often involves a reaction between the probe and the biomolecule, which alters the electronic structure of the coumarin fluorophore and, consequently, its emission spectrum. This allows for the quantification of various substances, including biomolecules, and the evaluation of enzyme activities. mdpi.com Researchers have successfully developed coumarin-based probes for detecting rabbit muscle aldolase, demonstrating the potential for in vivo theranostic studies. mdpi.com
Investigation of Microenvironments in Biological Systems
The fluorescence of Coumarin 334 and its derivatives is often sensitive to the polarity of their surrounding microenvironment. rsc.orgrsc.org This property makes them excellent probes for investigating subtle biochemical processes within cells. By monitoring changes in the fluorescence of these probes, researchers can gain insights into the local environment of cellular compartments. rsc.org
For instance, coumarin derivatives have been synthesized to act as fluorescent reporters that are sensitive to hydration and the mobility of their microenvironment. science.gov These probes can be used to study the properties of biologically relevant systems, such as the lipophilic environments within a cell. rsc.org
Environmental Monitoring Applications
The utility of Coumarin 334 extends beyond biological systems into the realm of environmental monitoring. chemimpex.com Its fluorescence can be harnessed to detect the presence of various pollutants in environmental samples. chemimpex.com
Detection of Pollutants (e.g., Hydrazine, Heavy Metals)
Coumarin-based fluorescent probes have been extensively developed for the detection of hydrazine, a highly toxic and carcinogenic compound. lookchem.combohrium.comnih.govfrontiersin.org These probes often exhibit a "turn-on" fluorescence response upon reacting with hydrazine, allowing for its sensitive and selective detection in water samples. lookchem.comnih.govindianchemicalsociety.com The detection limits of some of these probes are below the threshold limit value set by the U.S. Environmental Protection Agency (EPA). lookchem.combohrium.com
Similarly, coumarin derivatives have been designed to act as chemosensors for various metal ions. sci-hub.sersc.org For example, probes have been synthesized for the detection of mercury (Hg²⁺) and copper (Cu²⁺) ions in aqueous solutions, which are significant environmental pollutants. rsc.org The interaction between the probe and the metal ion leads to a distinct change in the fluorescence signal, enabling the detection and quantification of these hazardous substances. rsc.org A probe for detecting Hg²⁺ has been shown to be effective at concentrations lower than the limit for drinking water set by the U.S. EPA. rsc.org
Table 1: Coumarin-Based Probes for Pollutant Detection
| Pollutant | Probe Type | Detection Principle | Key Findings | Citations |
| Hydrazine (N₂H₄) | Turn-on fluorescent probe | Cleavage of an ester function by hydrazine, releasing the fluorescent coumarin. | Enables naked-eye detection with a color change from colorless to greenish-yellow. | indianchemicalsociety.com |
| Hydrazine (N₂H₄) | Ratiometric fluorescent probe | Deprotection of an acetyl group by hydrazine, recovering intramolecular charge transfer. | High selectivity, low detection limit (0.16 μM), and applicable in environmental water and soil samples. | mdpi.com |
| Hydrazine (N₂H₄) | Turn-on fluorescent probe | Cyclization reaction of a 1,4-enedione moiety with hydrazine. | Limit of detection of 2.7×10⁻⁸ M in aqueous solution and applicable for imaging in living cells. | nih.gov |
| Mercury (Hg²⁺) | Fluorescent probe | Reaction with Hg²⁺ produces strong fluorescence. | Can detect Hg²⁺ at concentrations lower than 2 ppm. | rsc.org |
| Copper (Cu²⁺) | Fluorescent chemosensor | Binds to Cu²⁺ leading to fluorescence enhancement. | Selective for Cu²⁺ over other metal ions in aqueous solution. | rsc.org |
| Aluminum (Al³⁺) | Turn-on fluorescent chemosensor | Binds to Al³⁺ with a 1:1 stoichiometry, enhancing fluorescence. | Highly selective and sensitive for Al³⁺ in aqueous solution. | |
| Aluminum (Al³⁺) | Colorimetric chemosensor | Interaction with Al³⁺ causes a significant color change. | Selective for Al³⁺ over other competitive metal ions. | researchgate.net |
pH Sensing Applications
Coumarin 334 and its derivatives are also utilized as pH indicators. adipogen.comfishersci.comchemodex.com The fluorescence intensity of certain coumarin compounds can vary significantly with changes in pH. researchgate.net This pH-dependent fluorescence makes them suitable for creating optical pH sensors. city.ac.uk
Researchers have synthesized polymerizable coumarin-based pH indicators that exhibit a fluorescent response in highly alkaline pH regions, with pKa values in the range of 12.2–12.5. city.ac.uk These indicators can be immobilized onto polymer supports to create pH-sensitive materials with excellent photostability, which are useful for various applications requiring pH measurement in alkaline media. city.ac.uk Additionally, coumarin-based fluorescent probes have been developed for monitoring pH changes in real-time within a pH range of 1 to 7. rsc.org
Biological and Medicinal Research Applications of Coumarin 334 and Derivatives
Mechanisms of Biological Activity and Structure-Activity Relationships (SAR)
The biological activities of coumarin (B35378) derivatives, including Coumarin 334, are intrinsically linked to their chemical structure. The coumarin scaffold, a fusion of a benzene (B151609) and an α-pyrone ring, serves as a versatile framework for a wide array of biological actions. mdpi.comsci-hub.senih.gov The reactivity and biological interactions of these compounds can be significantly altered by substitutions at various positions on this core structure. sci-hub.seresearchgate.netmdpi.com
The lactone group within the coumarin nucleus is a key determinant of its biological activity, enabling strong polar interactions such as hydrogen bonds and dipole-dipole interactions. mdpi.com In some instances, this group can acylate target proteins, leading to covalent inhibition of enzymes. mdpi.com Furthermore, the coumarin ring system can participate in hydrophobic and π-π stacking interactions with biological targets. scispace.comrsc.org
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the coumarin ring profoundly influence the compound's biological effects. For instance, the introduction of hydroxyl groups, particularly ortho-phenolic hydroxyl groups, can confer significant antioxidant properties. sci-hub.sederpharmachemica.com The placement of different functional groups at positions 3, 4, and 7 has been extensively explored to modulate activities such as enzyme inhibition. mdpi.comscienceopen.comresearchgate.net For example, a phenyl group at the C-3 position has been shown to enhance monoamine oxidase-B (MAO-B) inhibition, while a phenyl group at the C-4 position tends to favor MAO-A inhibition. scienceopen.comscienceopen.com The addition of side chains, such as tertiary amine groups, can also dramatically impact activity and selectivity, as seen in cholinesterase inhibitors. scispace.com
In some cases, coumarins can act as pro-drugs. mdpi.com Enzymes with esterase activity can hydrolyze the lactone ring, releasing the true active metabolite, a 2-hydroxy-cinnamic acid derivative. mdpi.comnih.gov This mechanism has been proposed for the inhibition of certain enzymes, including carbonic anhydrase. mdpi.comnih.gov
Enzyme Interaction and Inhibition Studies
Coumarin 334 and its derivatives have been investigated for their ability to interact with and inhibit various enzymes, playing a significant role in medicinal chemistry research.
Cholinesterase Inhibition (AChE, BChE) Mechanisms
Coumarin-based compounds are recognized for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The planar and aromatic nature of the coumarin ring is a key feature that facilitates interaction with the peripheral anionic site (PAS) of these enzymes, often through π-π stacking interactions. rsc.orgresearchgate.net
The mechanism of inhibition can vary depending on the specific structure of the coumarin derivative. Some coumarins act as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the PAS of the enzyme. nih.govresearchgate.net This dual interaction is often achieved by designing hybrid molecules that incorporate a coumarin moiety linked to another pharmacophore via a suitable spacer. nih.govresearchgate.net Kinetic studies have frequently revealed a mixed-type inhibition mechanism for these compounds, confirming their ability to bind to both the free enzyme and the enzyme-substrate complex. scispace.comnih.govfrontiersin.org
SAR studies have highlighted the importance of substituents at various positions of the coumarin ring for cholinesterase inhibitory activity. For example, substitutions at the C-3 and C-4 positions have been shown to be crucial for AChE inhibition. rsc.orgresearchgate.net Furthermore, the introduction of specific side chains, such as a protonatable benzylamino group linked to position 3, can lead to potent and selective inhibitors. mdpi.comresearchgate.net The length and nature of the linker connecting the coumarin scaffold to other moieties also play a critical role in determining inhibitory potency and selectivity between AChE and BChE. nih.govresearchgate.net
Table 1: Cholinesterase Inhibition by Coumarin Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Type | Key Structural Features for Activity |
|---|---|---|---|
| Coumarin-chalcone hybrids | AChE | Mixed-type | Tertiary amine side-chains, para-substituted chalcone (B49325) fragment. scispace.comnih.gov |
| Coumarin–triazole–isatin (B1672199) hybrids | BChE | Mixed-type | Alkyl linker length, substitution on the isatin ring. nih.gov |
| 6,7-dimethoxycoumarin derivatives | AChE | Mixed-type | Protonatable benzylamino group at position 3, length and shape of the linker. mdpi.comresearchgate.net |
| 8-substituted-7-methoxy coumarins | AChE, BChE | Mixed-type | Substitution at the 8-position. frontiersin.org |
| Furo[3,2-c]coumarins | AChE | Mixed-type | 2-substituted thienyl ring. mdpi.com |
Monoamine Oxidase (MAO) Inhibition Mechanisms
Coumarin derivatives have emerged as a significant class of monoamine oxidase (MAO) inhibitors, targeting both MAO-A and MAO-B isoforms. mdpi.comnih.gov These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. mdpi.comscienceopen.com
The coumarin scaffold is considered an ideal framework for the development of MAO inhibitors. scienceopen.comscienceopen.com The inhibitory mechanism is often reversible, with coumarins binding to the enzyme and preventing the breakdown of neurotransmitters. nih.gov The structure-activity relationship for MAO inhibition by coumarins is complex and highly dependent on the substitution pattern.
Research has shown that substitutions at the C-3 and C-7 positions of the coumarin ring are particularly important for MAO inhibitory activity and selectivity. scienceopen.com For instance, a phenyl group at the C-3 position tends to enhance MAO-B inhibition, while a phenyl group at the C-4 position often favors MAO-A inhibition. scienceopen.comscienceopen.com The nature of the substituent at position 7 can also significantly influence selectivity between the two isoforms. scienceopen.com Kinetic analysis and molecular docking studies have been instrumental in elucidating the interactions between coumarin derivatives and the active site of MAO enzymes, providing insights for the design of more potent and selective inhibitors. scienceopen.com
Table 2: Monoamine Oxidase (MAO) Inhibition by Coumarin Derivatives
| Derivative Type | Target Isoform | Key Structural Features for Activity |
|---|---|---|
| 3-Phenylcoumarins | MAO-B | Phenyl substitution at the C-3 position. scienceopen.comscienceopen.com |
| 4-Phenylcoumarins | MAO-A | Phenyl substitution at the C-4 position. scienceopen.comscienceopen.com |
| 7-Substituted coumarins | MAO-A/MAO-B | Nature and length of the substituent at position 7 affects specificity. scienceopen.com |
| Furo[3,2-c]coumarins | MAO-B | Specific substitutions on the furocoumarin core. mdpi.com |
| 3,7-substituted coumarins | MAO-B | Propargylamine substitution at the 3-position and phenylethyloxy at the 7-position. nih.gov |
Carbonic Anhydrase Inhibition Mechanisms
Coumarins represent a unique class of carbonic anhydrase (CA) inhibitors with a distinct mechanism of action. nih.gov Unlike classical sulfonamide inhibitors that bind directly to the zinc ion in the active site, coumarins act as "prodrug inhibitors". nih.govunifi.it
The inhibition mechanism involves the hydrolysis of the coumarin's lactone ring, a reaction catalyzed by the esterase activity of the CA enzyme itself. mdpi.comnih.gov This hydrolysis yields a 2-hydroxy-cinnamic acid derivative, which is the actual inhibitory species. nih.govunifi.it This active metabolite then binds to a specific region at the entrance of the enzyme's active site cavity, away from the catalytic zinc ion. nih.govmdpi.com This binding mode is unique to coumarins and is different from that of other known CA inhibitor classes. nih.gov
The variability of amino acid residues at the entrance of the active site among different CA isoforms allows for the development of isoform-selective inhibitors based on the coumarin scaffold. nih.govmdpi.com This selectivity is a significant advantage, as it can lead to more targeted therapeutic effects with potentially fewer side effects. unifi.it The versatility of coumarin chemistry allows for easy derivatization to optimize inhibitory potency and selectivity for various CA isozymes. unifi.it
Other Enzyme Inhibition Pathways
Beyond the well-studied inhibition of cholinesterases, monoamine oxidases, and carbonic anhydrases, coumarin derivatives have demonstrated inhibitory activity against a range of other enzymes. The broad spectrum of biological activities associated with coumarins suggests their potential to interact with multiple enzymatic targets. mdpi.commdpi.com
For example, certain coumarins have been shown to inhibit serine proteases, such as human leukocyte elastase. mdpi.com The mechanism in this case can involve the acylation of the enzyme by the coumarin's lactone ring. mdpi.com Additionally, coumarin derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways. mdpi.comnih.gov
The ability of coumarins to inhibit various other enzymes, including urease, acid phosphatase, β-glucuronidase, and α-glucosidase, has also been explored, with some derivatives showing high selectivity for specific targets. frontiersin.org This highlights the potential of the coumarin scaffold in the development of selective inhibitors for a wide variety of enzymes implicated in different disease states.
Antioxidant Properties and Oxidative Stress Modulation
Coumarin derivatives, including Coumarin 334, are recognized for their antioxidant properties and their ability to modulate oxidative stress. derpharmachemica.comnih.govresearchgate.net Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. nih.gov
The antioxidant activity of coumarins is strongly dependent on their structure. derpharmachemica.com Hydroxycoumarins, particularly those with hydroxyl groups that can act as hydrogen/electron donors, are effective radical scavengers. derpharmachemica.com However, even non-phenolic coumarins, such as certain 7-dialkyl-aminocoumarins, have been shown to possess significant antioxidant properties. rsc.org This atypical activity is attributed to the formation of highly reactive hydroxycinnamic acid-type compounds. rsc.org Studies have shown that Coumarin 334 can trap peroxyl radicals. rsc.org
Coumarins can exert their antioxidant effects through various mechanisms. They can directly scavenge free radicals, inhibit lipid peroxidation, and chelate metal ions. derpharmachemica.comnih.gov Furthermore, some coumarins can modulate cellular antioxidant defense systems. A key mechanism is the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.net By activating Nrf2, coumarins can enhance the production of endogenous antioxidants, thereby strengthening the cell's defense against oxidative damage. nih.govresearchgate.net This modulation of oxidative stress contributes to the neuroprotective and anti-inflammatory effects observed for many coumarin derivatives. mdpi.comnih.gov
Table 3: Antioxidant Mechanisms of Coumarin Derivatives
| Mechanism | Description | Example Coumarin Derivatives |
|---|---|---|
| Radical Scavenging | Direct interaction with and neutralization of free radicals. derpharmachemica.comnih.gov | Hydroxycoumarins, Coumarin 334. derpharmachemica.comrsc.org |
| Inhibition of Lipid Peroxidation | Prevention of oxidative damage to lipids in cell membranes. nih.gov | Various coumarin derivatives. |
| Metal Chelation | Binding to metal ions that can catalyze the formation of ROS. derpharmachemica.com | Coumarin Schiff bases with dihydroxyphenyl moiety. derpharmachemica.com |
| Nrf2 Pathway Activation | Upregulation of endogenous antioxidant enzymes. mdpi.comnih.gov | Daphnetin, Umbelliferone. mdpi.com |
Mechanisms of Free Radical Scavenging
Coumarin derivatives exhibit antioxidant properties through several chemical mechanisms, primarily involving the neutralization of reactive oxygen species (ROS) and other free radicals. derpharmachemica.comnih.gov The efficacy and dominant mechanism are highly dependent on the specific molecular structure and the substituents on the coumarin core. derpharmachemica.com The principal mechanisms identified in research include:
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant coumarin donates a hydrogen atom to a free radical, effectively neutralizing it. mdpi.com This process is facilitated by the presence of hydroxyl (-OH) groups on the coumarin structure, as they can readily donate a hydrogen atom via the homolytic rupture of the O-H bond. derpharmachemica.commdpi.com
Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant molecule to the free radical. mdpi.com This creates a radical cation from the antioxidant and an anion from the free radical.
Proton-Coupled Electron Transfer (PCET): This is a concerted mechanism where both a proton and an electron are transferred simultaneously. It is considered a key pathway in the free radical scavenging activity of many phenolic compounds. mdpi.com
Sequential Proton Loss followed by Electron Transfer (SPLET): The SPLET mechanism is particularly relevant in polar solvents. It involves the deprotonation of the antioxidant, followed by the transfer of an electron from the resulting anion to the free radical. mdpi.com
Radical Adduct/Coupling Formation (RAF/RCF): In this mechanism, the antioxidant molecule forms a stable adduct with the free radical, effectively deactivating it. mdpi.com
While coumarins bearing at least one hydroxyl group are often potent antioxidants through these mechanisms, the antioxidant activity of non-phenolic derivatives is also recognized, though their mechanism remains less clearly defined. derpharmachemica.comresearchgate.net The stability of the resulting antioxidant radical is a crucial factor; for instance, intramolecular hydrogen bonds can stabilize a semiquinone radical, thereby enhancing scavenging activity. encyclopedia.pub
Oxidative Stress Index (OSI) Analysis
The Oxidative Stress Index (OSI) is a measure that provides a comprehensive view of the balance between oxidants and antioxidants in a biological system. It is calculated as the ratio of the total oxidant status (TOS) to the total antioxidant status (TAS). biointerfaceresearch.com Research on novel coumarin derivatives has utilized OSI to quantify their antioxidant potential in vitro.
In one study, a synthesized coumarin derivative containing a 1,2,4-triazole (B32235) ring was evaluated for its antioxidant and oxidant capacity. The study reported an Oxidative Stress Index (OSI) value of 0.079 ± 0.214 , indicating its potential antioxidant capacity. biointerfaceresearch.com Another study investigating a different triazole-containing coumarin derivative also employed OSI analysis to determine its antioxidant potential. mjcce.org.mk
Antimicrobial Activities and Mechanisms
Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities, and their efficacy is often enhanced when complexed with metal ions. tandfonline.comresearchgate.net The antimicrobial properties are influenced by the type and position of substituents on the benzopyrone core structure. nih.gov
Antibacterial Efficacy against Specific Strains
Numerous studies have screened Coumarin 334 derivatives against a range of Gram-positive and Gram-negative bacteria. The results often show moderate to significant inhibitory activity, with some derivatives exhibiting efficacy comparable to or greater than standard antibiotics against specific strains. For example, some coumarin-1,2,3-triazole hybrids have shown significant activity against Enterococcus faecalis, a bacterium known for its intrinsic resistance to many common antimicrobial agents. mdpi.comsemanticscholar.org Similarly, certain anthraquinone-connected coumarin derivatives have demonstrated potent activity against Enterobacter aerogenes. nih.gov
Table 1: Antibacterial Activity of Selected Coumarin Derivatives
| Compound Type | Bacterial Strain | Efficacy (MIC* / Inhibition Zone) | Reference |
|---|---|---|---|
| Coumarin-1,2,3-triazole hybrids | Enterococcus faecalis | MIC: 12.5–50 µg/mL | mdpi.comsemanticscholar.org |
| Anthraquinone-coumarin hybrid (1t) | Enterobacter aerogenes | MIC: 0.25 µg/mL; Zone: 32 mm | nih.gov |
| Coumarin-benzoic acid hybrid (4c) | Staphylococcus aureus | Promising activity | nih.gov |
| Furocoumarin hybrid (37c) | Bacillus subtilis | High selectivity | nih.gov |
| Furocoumarin hybrid (37c) | Escherichia coli | High selectivity | nih.gov |
| Thiazolyl coumarin hybrid (SCT 2) | Various bacteria | MIC: 6.25 µg/mL | semanticscholar.org |
| Various synthesized derivatives | Staphylococcus aureus | Significant activity | farmaciajournal.com |
| Various synthesized derivatives | Bacillus cereus | Significant activity | farmaciajournal.com |
| Various synthesized derivatives | Escherichia coli | Significant activity | farmaciajournal.com |
| Various synthesized derivatives | Pseudomonas aeruginosa | Significant activity | farmaciajournal.com |
MIC: Minimum Inhibitory Concentration
Antifungal Efficacy against Specific Strains
The antifungal potential of coumarin derivatives has been extensively investigated against various pathogenic fungi. Research has shown that structural modifications, such as the introduction of specific substituents or the formation of metal complexes, can significantly enhance antifungal action. tandfonline.comagriculturejournals.cz For instance, studies have demonstrated that certain O-substituted coumarin derivatives are particularly effective against Aspergillus species. researchgate.net
Table 2: Antifungal Activity of Selected Coumarin Derivatives
| Compound Type | Fungal Strain | Efficacy (MIC*) | Reference |
|---|---|---|---|
| O-substituted derivatives | Aspergillus fumigatus | MIC: 16–32 µg/mL | researchgate.netmdpi.com |
| O-substituted derivatives | Aspergillus flavus | MIC: 16–32 µg/mL | researchgate.netmdpi.com |
| Coumarin-thiazolidine-2,4-dione | Aspergillus flavus | Most active in series | agriculturejournals.cz |
| Coumarin-thiazolidine-2,4-dione | Candida albicans | Active | agriculturejournals.cz |
| Metal complexes of coumarins | Trichophyton longifusus | More active than ligand | tandfonline.com |
| Metal complexes of coumarins | Candida albicans | More active than ligand | tandfonline.com |
| Metal complexes of coumarins | Aspergillus flavus | More active than ligand | tandfonline.com |
| Metal complexes of coumarins | Microsporum canis | More active than ligand | tandfonline.com |
MIC: Minimum Inhibitory Concentration
Anticancer Potential and Molecular Mechanisms
Coumarins represent a significant class of compounds with diverse anticancer properties, acting through various mechanisms such as the induction of apoptosis, inhibition of cell proliferation, and regulation of key signaling pathways. frontiersin.orgresearchgate.netnih.gov
Role in Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a clinically approved cancer treatment that utilizes a photosensitizer (PS), a specific wavelength of light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that destroy cancer cells. rsc.org Coumarin 334 is specifically utilized in research for PDT due to its favorable photophysical properties. chemimpex.com
The mechanism of PDT involves the photosensitizer, such as a coumarin derivative, accumulating in tumor cells. Upon irradiation with light of an appropriate wavelength, the PS transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state. This excited triplet state PS can then react with molecular oxygen via two main pathways: encyclopedia.pubrsc.org
Type I Reaction: The PS transfers an electron or hydrogen to a substrate, producing radical ions which then react with oxygen to form cytotoxic ROS like superoxide (B77818) (˙O2−) and hydroxyl (˙OH) radicals. rsc.org
Type II Reaction: The PS transfers its energy directly to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). rsc.org
These photogenerated ROS cause direct damage to cellular components, leading to mitochondrial photodamage and triggering cell death pathways, including apoptosis and autophagy. rsc.orgcarm.es Research into metal-coumarin derivatives has shown enhanced PDT effects. For example, an Iridium(III)-based complex demonstrated a high phototoxicity index (PI) of 334 in HeLa cancer cells upon light irradiation. rsc.org Encapsulating mitochondria-targeted coumarin photosensitizers into nanocarriers has also been shown to improve their photoactivity and impair the growth of 3D multicellular tumor spheroids. carm.es
Cytotoxic Effects on Cancer Cell Lines
A review of the scientific literature did not yield specific studies detailing the cytotoxic effects of Coumarin 334 on cancer cell lines. While the broader class of coumarin compounds has been investigated for anticancer properties, research focusing explicitly on Coumarin 334's ability to induce cell death in cancerous cells is not available in the reviewed sources. researchmap.jpmedcraveonline.commdpi.commdpi.comresearchgate.net
Induction of Apoptosis
There is no specific scientific evidence available from the reviewed literature to indicate that Coumarin 334 induces apoptosis, or programmed cell death, in cancer cells. General studies on the coumarin scaffold show that some derivatives can trigger apoptotic pathways; however, these findings have not been specifically demonstrated for Coumarin 334. nih.govnih.govmdpi.commdpi.complos.org
Inhibition of P-glycoprotein Mediated Efflux in Cancer Cells
The role of Coumarin 334 as an inhibitor of P-glycoprotein (P-gp) mediated efflux in cancer cells has not been specifically documented in the reviewed scientific literature. P-glycoprotein is a key transporter protein involved in multidrug resistance (MDR) in cancer. While various coumarin derivatives have been explored as potential P-gp inhibitors to reverse MDR, no studies were found that specifically identify Coumarin 334 as an active agent in this context. researchmap.jpmdpi.comnih.govnih.govresearchgate.net
Neuroprotective Effects and Mechanisms
An examination of available research reveals no specific studies focused on the neuroprotective effects of Coumarin 334. The potential for compounds to protect nerve cells from damage or degeneration is a significant area of research. Although the general class of coumarins has been investigated for various neurological activities, data explicitly linking Coumarin 334 to neuroprotection is not present in the reviewed literature. nih.govresearchgate.netsemanticscholar.orgmdpi.comresearchgate.net
Interactions with Biological Macromolecules (e.g., DNA, Proteins)
Coumarin 334 is a well-known fluorescent dye that interacts with various biological macromolecules. medchemexpress.com Its utility often stems from its photophysical properties, which can change upon binding to other molecules. Research has explored its interaction with host molecules like cyclodextrins and calixarenes, which can encapsulate the coumarin molecule, altering its fluorescence. medchemexpress.comacs.org These interactions are primarily non-covalent and are studied to understand host-guest chemistry and to develop molecular sensors.
One study investigated the binding of Coumarin 334 with β-cyclodextrin (β-CD) and C-hexylpyrogallol researchgate.netarene (C-HPA). The interaction with these host molecules led to opposite effects on the fluorescence of Coumarin 334, demonstrating the sensitivity of its photophysical properties to the specific binding environment. acs.org Other research has focused on developing coumarin-based agents for labeling proteins, where the coumarin tag's fluorescence allows for detection and isolation of the target protein. chemistryviews.org
Binding with Biomolecules for Enhanced Fluorescence
The fluorescence of Coumarin 334 is highly sensitive to its local environment, a characteristic that is exploited in its application as a fluorescent probe. rsc.org Its binding to biomolecules and other macromolecules can lead to significant changes in its fluorescence emission, often resulting in enhancement.
For instance, studies have shown that the emission intensity of Coumarin 334 increases when it interacts with certain DNA structures. rsc.org This "light-up" property is crucial for its use in detecting and visualizing specific biological targets. The enhancement is typically a result of restricted intramolecular motion upon binding, which reduces non-radiative decay pathways and thus increases fluorescence quantum yield. This property is central to the development of sensors and imaging agents for cellular processes. rsc.org Research on coumarin-quinazolinone conjugates, which have similar structures, shows that selective binding to G-quadruplex DNA can recover fluorescence that is otherwise quenched in aqueous solutions. researchgate.net
Ligand-Based Selective Detection of i-motif DNA
Coumarin 334 has been investigated for its ability to act as a fluorescent ligand for non-canonical DNA structures, specifically the i-motif. The i-motif is a four-stranded DNA structure formed in cytosine-rich sequences, and it is considered a potential target for cancer therapy due to its presence in the promoter regions of some oncogenes.
A key study explored the interaction between several coumarin derivatives and i-motif DNA. The research found that the fluorescence emission intensity of Coumarin 334 increases in the presence of both i-motif DNA and single-stranded DNA (ssDNA). rsc.org This indicates an interaction between Coumarin 334 and both forms of DNA, leading to an enhancement of its fluorescence. However, the study also noted that this response was not selective, as the fluorescence increased for both structured (i-motif) and unstructured (ssDNA) forms. rsc.org Another derivative, 7-(Diethylamino)coumarin-3-carboxylic acid (7C3), was found to be more selective for the i-motif structure. rsc.org
The data below summarizes the observed fluorescence response of Coumarin 334 when interacting with different DNA structures.
| DNA Structure | Observed Interaction with Coumarin 334 | Selectivity | Reference |
|---|---|---|---|
| i-motif DNA | Fluorescence emission intensity increases upon binding. | Non-selective | rsc.org |
| Single-Stranded DNA (ssDNA) / Random Coil DNA (RC DNA) | Fluorescence emission intensity increases upon binding. | Non-selective | rsc.org |
This lack of selectivity for Coumarin 334 highlights the structural nuances required for designing ligands that can specifically target i-motif DNA structures over other forms. rsc.orgnih.govnih.gov
Pharmacological Complexity and Bioactivation Mechanisms
The pharmacological profile of many coumarin-based compounds is intrinsically linked to their metabolic transformation within the body. While specific research into the pharmacological complexity and bioactivation of Coumarin 334 is not extensively documented in scientific literature, the well-studied metabolic pathways of the core coumarin structure provide a foundational understanding of its potential biological interactions. Coumarin derivatives often act as prodrugs, meaning they require metabolic activation to exert their biological effects. solubilityofthings.com This bioactivation is a complex process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which can lead to either detoxification or the formation of reactive, pharmacologically active metabolites. nih.gov
The metabolism of the coumarin nucleus generally follows two principal pathways: a major route involving 7-hydroxylation and a minor, but often more toxicologically significant, pathway involving the 3,4-epoxidation of the α-pyrone ring. nih.gov The balance between these pathways is species-dependent and determines the compound's ultimate biological activity and potential toxicity. chemsrc.com
Metabolic Activation via Cytochrome P450
The initial and most critical step in the bioactivation of many coumarins is oxidation by CYP enzymes. nih.gov Several isoforms are involved in these transformations, with their activity significantly influencing the generation of various metabolites.
CYP2A6: In humans, CYP2A6 is the primary enzyme responsible for the 7-hydroxylation of the coumarin scaffold, a major detoxification pathway that leads to the formation of the less toxic and readily excretable metabolite, 7-hydroxycoumarin. nih.gov
CYP1A1, CYP1A2, and CYP2E1: These isoforms are implicated in the alternative metabolic route, the 3,4-epoxidation. This pathway leads to the formation of a reactive and unstable intermediate, coumarin 3,4-epoxide (CE). nih.govtandfonline.com This epoxide is a key player in the bioactivation process.
The table below summarizes the key human CYP enzymes involved in the metabolism of the general coumarin structure.
| CYP450 Isoform | Primary Metabolic Pathway | Key Metabolite(s) | Significance |
|---|---|---|---|
| CYP2A6 | 7-Hydroxylation | 7-Hydroxycoumarin | Major detoxification pathway in humans. nih.gov |
| CYP1A1/1A2 | 3,4-Epoxidation | Coumarin 3,4-Epoxide | Bioactivation pathway leading to reactive intermediates. tandfonline.com |
| CYP2E1 | 3,4-Epoxidation | Coumarin 3,4-Epoxide | Contributes to the formation of potentially toxic metabolites. tandfonline.com |
| CYP3A4 | 3,4-Epoxidation & 3-Hydroxylation | o-hydroxyphenylacetaldehyde, 3-hydroxycoumarin | Metabolism leading to multiple products. |
Formation of Reactive Intermediates
The bioactivation of coumarins often proceeds through the formation of highly reactive intermediates. The coumarin 3,4-epoxide formed by CYP enzymes is electrophilic and can bind covalently to cellular macromolecules, including proteins. nih.gov This epoxide is unstable and can undergo further transformation. It can be hydrolyzed by epoxide hydrolase to form coumarin-3,4-diol or it can rearrange non-enzymatically to form o-hydroxyphenylacetaldehyde. chemsrc.com This latter metabolite can be further oxidized to o-hydroxyphenylacetic acid. chemsrc.com
Another potential bioactivation route involves epoxidation on the benzene ring of the coumarin structure, which can also lead to the formation of reactive intermediates capable of forming adducts with cellular components like glutathione (B108866) (GSH). nih.gov The formation of multiple reactive intermediates highlights the pharmacological complexity of coumarin derivatives. nih.gov
The table below outlines the primary bioactivation mechanisms for the general coumarin scaffold.
| Mechanism | Enzymatic System | Reactive Intermediate | Potential Outcome |
|---|---|---|---|
| 3,4-Epoxidation | CYP1A, CYP2E1 | Coumarin 3,4-Epoxide (CE) | Covalent binding to proteins, formation of o-hydroxyphenylacetaldehyde. chemsrc.comnih.gov |
| Lactone Ring Hydrolysis | Esterases | Carboxylic acid metabolites | Liberation of the active form of the drug (prodrug activation). solubilityofthings.com |
| Benzene Ring Epoxidation | CYP450 | Arene Oxides | Formation of glutathione (GSH) adducts. nih.gov |
While Coumarin 334 itself is primarily known as a stable laser dye, its rigid quinolizine-substituted structure may influence its interaction with metabolic enzymes. medchemexpress.comnih.gov Research on other coumarin derivatives has shown that substitutions at various positions on the coumarin ring can significantly alter their metabolic profile and pharmacological activity, for instance by directing metabolism towards or away from bioactivation pathways. tandfonline.com However, without specific studies on Coumarin 334, its metabolic fate and potential for bioactivation remain an area for future investigation.
Advanced Analytical Techniques in Coumarin 334 Research
Broadband Cavity Enhanced Absorption Spectroscopy (BBCEAS) for Low Concentrations
Broadband Cavity Enhanced Absorption Spectroscopy (BBCEAS) is a highly sensitive technique used for measuring the absorption spectra of samples at very low concentrations. optica.orguomustansiriyah.edu.iqorcid.orgum.edu.my This method enhances the effective path length of light through a sample by placing it within an optical cavity formed by two highly reflective mirrors. optica.org
In the study of Coumarin (B35378) 334, BBCEAS has been employed to analyze its spectral behavior at nanomolar concentrations. uomustansiriyah.edu.iqorcid.orgum.edu.my Research has demonstrated that this technique can achieve significant cavity enhancement factors, allowing for the detection of subtle changes in the absorption coefficient. optica.org For instance, a novel implementation of BBCEAS using a 2 mm cuvette and various LED light sources achieved cavity enhancement factors of up to 104 passes. optica.org This sensitivity enables the detailed study of electron dynamics and solvent interaction effects within the Coumarin 334 molecule at ultra-low concentrations. um.edu.my The technique has proven valuable for obtaining high-quality spectral data of liquid-phase Coumarin 334, which is crucial for understanding its photophysical properties and potential applications. optica.orgum.edu.my
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying functional groups and characterizing the molecular structure of compounds like Coumarin 334. mdpi.comrsc.org This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.
FT-IR spectra of coumarin derivatives, including those structurally similar to Coumarin 334, reveal characteristic absorption bands. mdpi.comrsc.org For example, stretching vibrations of C-H groups in the coumarin and associated rings typically appear in the 3100–3000 cm⁻¹ region. mdpi.com The carbonyl group (C=O), a key feature of the coumarin core, exhibits sharp and strong absorption bands around 1700-1747 cm⁻¹. mdpi.com The region between 1800 and 1200 cm⁻¹ is associated with stretching vibrations of C=C, C-C, and C-O bonds, as well as deformations of CH₂ and CH₃ groups. mdpi.com
In studies involving coumarin-loaded liposomes, Attenuated Total Reflectance (ATR)-FTIR has been used to investigate the interaction between coumarin and lipid membranes. dergipark.org.trnih.gov By analyzing shifts in the vibrational bands of both the coumarin and the lipid, researchers can deduce information about changes in membrane fluidity, packing order, and hydrogen bonding. dergipark.org.tr
Table 1: Characteristic FT-IR Absorption Bands for Coumarin Derivatives
| Wavenumber Range (cm⁻¹) | Vibrational Mode |
| 3100–3000 | C-H stretching (aromatic and heterocyclic rings) |
| 3000–2800 | C-H stretching (alkyl groups) |
| 1700–1747 | C=O stretching (carbonyl group) |
| 1800–1200 | C=C, C-C, C-O stretching; CH₂, CH₃ deformation |
| Note: The exact positions of the peaks can vary depending on the specific substituents and the molecular environment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules like Coumarin 334. mdpi.comrsc.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
In the analysis of coumarin derivatives, ¹H NMR spectra show characteristic signals for the protons in the coumarin core and its substituents. mdpi.com For instance, the proton at the C-4 position of the coumarin ring often appears as a singlet at a downfield chemical shift. mdpi.com Protons of alkyl and cycloalkyl groups attached to the coumarin structure can be observed as multiplets in the upfield region of the spectrum. mdpi.com
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The purity and identity of Coumarin 334 can be confirmed through ¹H-NMR. chemodex.com
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. nih.govresearchgate.netspkx.net.cn For Coumarin 334, HPLC is crucial for assessing its purity.
Reversed-phase HPLC, often coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS), is a common method for analyzing coumarin derivatives. nih.govresearchgate.net In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient mixture of water and organic solvents such as acetonitrile (B52724) or methanol (B129727). nih.govspkx.net.cn The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.
The purity of Coumarin 334 is often specified as ≥99% as determined by HPLC. vwr.comsigmaaldrich.com The retention time and the UV-Vis spectrum obtained from the DAD can be used to identify and quantify Coumarin 334 in a sample by comparing it to a reference standard. spkx.net.cn
Atomic Force Microscopy (AFM) for Material Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. jksus.orgresearchgate.netjournalofbabylon.comacs.org It is particularly useful for characterizing the morphology of thin films and surfaces containing Coumarin 334.
In studies involving thin films of Coumarin 334 doped with polymers like PVA and Al₂O₃ nanoparticles, AFM has been used to visualize the surface in both 2D and 3D. researchgate.net These images reveal details about the grain size, surface roughness, and distribution of the components within the film. journalofbabylon.com For instance, research on mixed monolayers of coumarin and phospholipids (B1166683) has utilized AFM to analyze the topography of the films, showing how the presence of coumarin can alter the packing of molecules and the formation of aggregates. jksus.org The root mean square (rms) roughness values obtained from AFM measurements provide a quantitative measure of the surface smoothness. jksus.org
X-ray Crystallography for Structural Elucidation
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ijirset.com This pattern is then used to calculate the electron density distribution within the crystal, from which the positions of the atoms can be determined. The Cambridge Structural Database (CSD) contains crystallographic data for a vast number of organic and organometallic compounds, including data for Coumarin 334. nih.gov This information is invaluable for understanding the relationship between the molecular structure of Coumarin 334 and its photophysical properties. sci-hub.box
Challenges and Future Perspectives in Coumarin 334 Research
Addressing Biocompatibility and In Vivo Applications
A primary challenge in the application of Coumarin (B35378) 334 for in vivo imaging and other biological applications is ensuring its biocompatibility. researchgate.net While coumarin derivatives, in general, are noted for their excellent biocompatibility, the specific biocompatibility of each derivative, including Coumarin 334, must be rigorously assessed. researchgate.netsci-hub.se
Future research will likely focus on the development of nanoformulations to enhance the biocompatibility of coumarin-based dyes. researchgate.net For instance, encapsulating fluorescent dyes like Coumarin 545T within silica (B1680970) nanocapsules (SNC) has been shown to create a biocompatible imaging agent. researchgate.net Such nanoformulations can facilitate the labeling of cells and fluids for in vivo imaging, providing real-time information on disease progression and therapeutic response. researchgate.net The development of such biocompatible imaging agents holds potential for clinical applications. researchgate.net
Further in vivo studies, such as those conducted in zebrafish, will be crucial to validate the biocompatibility and efficacy of new Coumarin 334 formulations. researchgate.netrsc.org The goal is to develop agents that can be used for lengthy and repetitive imaging procedures without causing harm. researchgate.net
Enhancing Photostability and Quantum Yields for Specific Applications
The photostability and quantum yield of fluorescent dyes are critical parameters that determine their suitability for various applications, including as laser dyes and in fluorescent probes. google.com Coumarin 334 is recognized for its favorable photophysical properties, but there is always a drive to enhance these characteristics for more demanding applications. alibaba.com
Research has shown that the photostability of coumarin derivatives can be influenced by their chemical structure and the surrounding environment. instras.com For example, the introduction of electron-withdrawing groups, such as fluorine, into the dye's structure has been shown to increase photostability by providing resistance to photo-oxidative damage. nih.gov Conversely, the replacement of certain structural motifs, like pyridine (B92270) with ortho,para-pyrimidine in some COUPY dyes, has also demonstrated a positive effect on photostability. ub.edu
Future efforts in this area will likely involve systematic chemical modifications of the Coumarin 334 scaffold to improve its photophysical properties. This includes strategies to increase the fluorescence quantum yield, which can be achieved through various chemical substitutions that alter the electronic and steric properties of the molecule. google.comnih.gov The development of coumarin derivatives with enhanced photostability and high quantum yields will be critical for their use in advanced applications like high-resolution imaging and long-term sensing.
Development of Multifunctional Coumarin 334 Systems
There is a growing interest in developing multifunctional materials and molecules that can perform several tasks simultaneously. eurekaselect.com Coumarin derivatives, including Coumarin 334, are excellent candidates for creating such systems due to their versatile chemical scaffold and inherent fluorescence. eurekaselect.commdpi.com
One approach is the creation of hybrid molecules where the coumarin core is conjugated with other bioactive groups. eurekaselect.com This molecular hybridization can lead to novel compounds with enhanced pharmacological activity and improved pharmacokinetic profiles. eurekaselect.com For example, coumarin-dithiocarbamate hybrids have been designed as multifunctional agents for potential therapeutic applications. eurekaselect.com
Another avenue is the incorporation of Coumarin 334 into polymer matrices to create multifunctional polymers. chemimpex.comncsu.edu These polymers can exhibit not only fluorescence but also other properties like being water-soluble and adhesive, making them suitable for applications such as light stabilizers, fluorescent brighteners, and surface sizing agents. ncsu.edu
Future research will likely explore the synthesis of a wider range of multifunctional Coumarin 334 systems. This could involve creating coumarin-based probes that can simultaneously sense multiple analytes or act as theranostic agents, combining diagnostic imaging with therapeutic action. The "one drug, multiple targets" approach is a key paradigm in the development of new therapeutic agents for complex diseases. mdpi.com
Exploration of Novel Synthetic Routes and Derivatization Patterns
The synthesis of coumarin derivatives is a well-established field, but there is always a need for more efficient, versatile, and environmentally friendly synthetic methods. mdpi.comresearchgate.net The exploration of novel synthetic routes and derivatization patterns for Coumarin 334 is crucial for accessing new analogs with tailored properties.
Recent advances in synthetic organic chemistry, such as the use of green chemistry principles and novel catalytic systems, are being applied to coumarin synthesis. mdpi.commdpi.com For example, methods that avoid corrosive catalysts and long reaction times are highly desirable. mdpi.com Biotransformation, using microorganisms to perform chemical modifications, represents a powerful and eco-friendly tool for creating new coumarin derivatives. mdpi.com
The derivatization of the coumarin scaffold at various positions allows for the fine-tuning of its properties. walisongo.ac.id For instance, substitutions on the benzene (B151609) ring can have a more significant effect on antioxidant activity compared to substitutions on the pyrone ring. walisongo.ac.id The synthesis of 3-(bromoacetyl)coumarins has provided a versatile building block for the preparation of a wide range of polyfunctionalized heterocyclic systems. rsc.org
Future work in this area will likely focus on developing more modular and efficient synthetic strategies. This will enable the rapid generation of libraries of Coumarin 334 derivatives with diverse substitution patterns, facilitating the discovery of new compounds with optimized properties for specific applications.
Integration of Computational and Experimental Approaches for Predictive Design
The integration of computational modeling with experimental studies offers a powerful approach for the rational design of new molecules with desired properties. walisongo.ac.idresearchgate.net This is particularly relevant for the development of new Coumarin 334 derivatives.
Computational methods, such as Density Functional Theory (DFT), can be used to predict various properties of coumarin derivatives, including their electronic structure, spectral properties, and reactivity. researchgate.netmjcce.org.mk For example, DFT calculations have been used to compute the ground- and excited-state dipole moments of Coumarin 334, providing insights into its solvatochromic behavior. researchgate.net These theoretical predictions can then be validated and refined through experimental measurements.
This integrated approach allows for a more targeted and efficient drug discovery and materials design process. By predicting the properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. walisongo.ac.id Computational studies can also help to elucidate the structure-property relationships that govern the behavior of Coumarin 334 and its derivatives. walisongo.ac.id
The future of Coumarin 334 research will undoubtedly involve a closer synergy between computational and experimental chemists. This will enable the predictive design of new derivatives with precisely controlled photophysical, biological, and material properties.
Advancements in Real-time Monitoring and Imaging Technologies
Coumarin-based fluorescent probes are increasingly being used for the real-time monitoring of biological processes and for cellular imaging. researchgate.netnih.gov The unique fluorescent properties of Coumarin 334 make it a valuable tool in this regard. chemimpex.com
Recent research has focused on developing coumarin-derived fluorescent probes for the real-time monitoring of important biomolecules like NAD(P)H, which plays a crucial role in cellular metabolism. researchgate.netacs.org These probes can provide dynamic information about cellular redox states and metabolic pathways. acs.org
The development of probes with features like large Stokes shifts and near-infrared (NIR) emission is a key area of advancement. researchgate.net NIR probes are particularly valuable for in vivo imaging as they can penetrate deeper into tissues with less interference from autofluorescence. acs.org Furthermore, the design of ratiometric probes, which allow for quantitative measurements by taking the ratio of fluorescence intensities at two different wavelengths, enhances the accuracy and reliability of sensing. researchgate.net
The future in this field lies in the development of more sophisticated and sensitive imaging technologies based on Coumarin 334. This includes the creation of probes for a wider range of biological targets and the integration of these probes with advanced microscopy techniques for high-resolution, real-time imaging of cellular and subcellular events. mdpi.comnih.gov
Q & A
Q. What are the key photophysical properties of Coumarin 334 that influence its use in fluorescence-based experiments?
Coumarin 334 exhibits an absorption maximum at 452 nm and functions as a laser dye with a rigid molecular structure, making it suitable for fluorescence anisotropy studies. Its low molecular weight (283.3 g/mol) results in near-zero fluorescence anisotropy (FA ≈ -0.001 to 0.007), enabling its use as a control to validate detection systems in rotational diffusion experiments. Researchers should calibrate instrumentation using its FA values to ensure accuracy in distinguishing larger biomolecular species (e.g., Aβ peptides) from small-molecule artifacts .
Q. How is Coumarin 334 utilized as a neutral marker in capillary electrophoresis (CE)?
Coumarin 334 is electrokinetically injected as a neutral marker to measure electroosmotic flow (EOF) in CE. To prevent interactions with analytes like amyloid-beta (Aβ) peptides, it should be injected from a separate vial and monitored at ~60 s retention time. Its neutral charge ensures it migrates with the EOF, while Aβ (with negative electrophoretic mobility) separates distinctly. Researchers must avoid including Thioflavin T (ThT) in sample buffers to prevent vacancy peak artifacts .
Q. What are the best practices for characterizing Coumarin 334’s purity and stability in experimental setups?
Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 452 nm) to assess purity. For stability, store solutions in amber vials at -20°C to prevent photodegradation. Validate identity via mass spectrometry (MS) and cross-reference with literature-reported molecular weights (283.3 g/mol). Newly synthesized batches require NMR and elemental analysis to confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorescence anisotropy measurements involving Coumarin 334?
Discrepancies often arise from instrumental calibration errors or sample impurities. To troubleshoot:
- Verify detection system performance by comparing Coumarin 334’s FA to its theoretical near-zero value.
- Check for ThT contamination, which causes polarized scattering artifacts.
- Use freshly prepared buffers and ultracentrifugation to remove aggregates. Document parallel/perpendicular channel data (e.g., Figure 4.7A–C) to validate signal ratios .
Q. What methodological considerations are critical when using Coumarin 334 as a Förster resonance energy transfer (FRET) donor?
Coumarin 334’s emission spectrum overlaps with acceptors like Rhodamine 590 (Fig. 5), making it suitable for FRET. Key considerations include:
Q. How can Coumarin 334 improve the reproducibility of electrophoretic mobility studies in complex biological matrices?
To enhance reproducibility:
- Standardize injection parameters (e.g., voltage, duration) to minimize variability in EOF measurements.
- Include Coumarin 334 as an internal reference in every run to normalize migration times.
- Pre-treat biological samples (e.g., Aβ aggregates) with size-exclusion chromatography to reduce matrix interference .
Q. What advanced computational methods support the design of Coumarin 334 derivatives for targeted applications?
Density functional theory (DFT) can predict substituent effects on photophysical properties. For example:
- Modifying the acetyl group at position 3 alters electron-withdrawing capacity, shifting absorption maxima.
- Molecular dynamics simulations assess rigidity and rotational diffusion rates in solvent environments. Validate predictions experimentally via synthesis and spectroscopic characterization .
Data Analysis & Contradiction Management
Q. How should researchers address contradictions between observed and literature-reported FA values for Coumarin 334?
Q. What statistical approaches are recommended for analyzing variability in Coumarin 334’s performance across experimental replicates?
Apply ANOVA to assess intra- and inter-run variability. For CE data, calculate relative standard deviation (RSD) of migration times (<2% acceptable). Use Grubbs’ test to identify outliers caused by buffer degradation or voltage fluctuations .
Methodological Guidelines
Q. How to document Coumarin 334’s experimental use for peer-reviewed publications?
Follow Beilstein Journal of Organic Chemistry guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
